1-Dodecylpyridinium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-dodecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPUCNFMVBBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |
| Record name | Laurosept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883294 | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-73-4 | |
| Record name | Dodecylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurosept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecylpyridinium Bromide
This guide provides a comprehensive overview of the synthesis and purification of 1-dodecylpyridinium bromide (DPB), a quaternary ammonium salt with significant applications in drug development, antimicrobial research, and as a versatile surfactant.[1][2][] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Versatility of this compound
This compound belongs to the class of cationic surfactants, characterized by a positively charged pyridinium head group and a long, hydrophobic dodecyl tail.[1][4] This amphipathic structure is the basis for its utility in a wide range of applications. In the pharmaceutical sciences, DPB is investigated for its antimicrobial properties and its ability to interact with cell membranes, potentially enhancing drug delivery.[1] Its surfactant properties also make it valuable in various formulations.[1][4]
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for synthesizing this compound is through the direct quaternization of pyridine with 1-bromododecane.[5][6] This reaction, a classic example of a Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Reaction Mechanism
In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromododecane that is bonded to the bromine atom. The bromide ion is subsequently displaced as a leaving group, resulting in the formation of the 1-dodecylpyridinium cation and a bromide anion, which associate to form the salt.
The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation, but not the nucleophile, thus increasing its reactivity. However, in practice, the reaction is often carried out in polar protic solvents like isopropanol or methanol, or even neat (without a solvent), which can also afford good yields.[6][7]
Visualizing the Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 | Rationale and Insights |
| Reactants | Equimolar amounts of 1-bromododecane and pyridine.[8] | 1:1.1 molar ratio of 1-bromododecane to pyridine.[9] | Using a slight excess of the less expensive and more easily removed reactant (pyridine) can help drive the reaction to completion. |
| Solvent | Isopropanol.[8] | Ethanol.[9] | The choice of a polar protic solvent aids in dissolving the reactants and can facilitate the separation of the product, which may precipitate upon cooling. The selection often depends on the desired workup procedure. |
| Temperature | Reflux.[8] | 80°C.[5][9] | Higher temperatures increase the reaction rate. Refluxing ensures a constant temperature at the boiling point of the solvent, while a set temperature provides more precise control. |
| Reaction Time | 6 hours.[8] | 17 hours to 3 days.[5][9] | The reaction time is a critical parameter that should be optimized. Monitoring the reaction progress by techniques like TLC or NMR can prevent unnecessary heating and potential side reactions. |
| Yield | ~100% (completion).[8] | 67%.[10] | Yields can be highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the purification process. |
Detailed Experimental Protocol for Synthesis
This protocol is a synthesis of best practices observed in the literature.
Materials:
-
1-Bromododecane (reagent grade)
-
Pyridine (reagent grade, dried over KOH)
-
Isopropanol (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
Procedure:
-
Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.
-
Reactant Addition: In the flask, dissolve 1-bromododecane (1.0 equivalent) in a minimal amount of isopropanol.
-
From the dropping funnel, add pyridine (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.[8]
-
Monitoring: Monitor the reaction for 6-8 hours. The formation of a white precipitate indicates product formation.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether to remove unreacted starting materials.[10]
-
Drying: Dry the crude this compound under vacuum.
Purification of this compound: Achieving High Purity
The purification of the crude product is crucial to remove unreacted starting materials and any potential side products. The choice of purification method depends on the nature of the impurities and the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is the most common and effective method for purifying solid organic compounds.[4][11] The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures.[11]
Solvent Selection for Recrystallization:
The ideal recrystallization solvent for this compound should:
-
Completely dissolve the compound at an elevated temperature.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For quaternary ammonium salts like DPB, common and effective solvent systems include:
-
Acetonitrile/Water: Acetonitrile is a good solvent for many organic salts, and the addition of water as an anti-solvent can induce crystallization.
-
Methanol/Water: Similar to the acetonitrile/water system, methanol is a good initial solvent.
-
Acetone/Water: Another viable polar solvent/anti-solvent system.
Detailed Protocol for Recrystallization:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., acetonitrile) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Advanced Purification Techniques
For instances where recrystallization is insufficient to achieve the desired purity, more advanced techniques can be employed.
-
Column Chromatography: While challenging for highly polar quaternary ammonium salts due to strong interactions with silica gel, purification can be achieved using alternative stationary phases like alumina or C18 reverse-phase silica.[12] For alumina, a mobile phase such as acetonitrile/water (e.g., 95:5) can be effective.[12]
-
Ion-Exchange Chromatography: This technique can be highly effective for purifying ionic compounds. A cation-exchange resin can be used to capture the 1-dodecylpyridinium cation, which is then eluted with a solution of a suitable salt (e.g., HBr).
Visualizing the Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
Characterization of this compound
To confirm the identity and purity of the synthesized product, several analytical techniques should be employed.
-
Melting Point: Pure this compound has a reported melting point of 89-90 °C.[13] A sharp melting point range close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an invaluable tool for structural elucidation. The spectrum of this compound will show characteristic peaks for the protons on the pyridinium ring, the dodecyl chain, and the alpha-protons adjacent to the nitrogen atom. An example of a 1H NMR spectrum for this compound can be found in spectral databases.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Conclusion
The synthesis and purification of this compound are well-established processes that can be reliably performed in a standard laboratory setting. A thorough understanding of the underlying reaction mechanism and the principles of purification are essential for obtaining a high-purity product. By carefully controlling reaction parameters and selecting the appropriate purification strategy, researchers can confidently synthesize this versatile compound for their specific applications in drug development and beyond.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. spectrabase.com [spectrabase.com]
- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 104-73-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. KR20130073854A - Method for purifying quaternary ammonium systems with high purity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Characterization of 1-Dodecylpyridinium Bromide by NMR and FTIR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the analytical techniques used to characterize 1-dodecylpyridinium bromide (DPB), a cationic surfactant with wide-ranging applications in research and industry. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a detailed resource for researchers, scientists, and professionals in drug development. It offers not only procedural steps but also the underlying scientific principles and data interpretation, ensuring a thorough understanding of the characterization process.
Introduction to this compound (DPB)
This compound, also known as laurylpyridinium bromide, is a quaternary ammonium compound consisting of a pyridine ring with a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom, and a bromide counterion. Its amphiphilic nature, with a hydrophilic pyridinium head and a hydrophobic dodecyl tail, imparts surfactant properties that make it valuable in various applications, including as a phase-transfer catalyst, a component in photoresist formulations for microelectronics, and as an antimicrobial agent in pharmaceutical and industrial settings[1]. The precise chemical structure of DPB is critical to its function, necessitating accurate and reliable characterization methods.
Synthesis of this compound: A Brief Overview
A fundamental understanding of the synthesis of DPB is crucial as it informs potential impurities that may be observed during spectroscopic analysis. The most common method for synthesizing DPB is through a quaternization reaction. This typically involves the direct alkylation of pyridine with 1-bromododecane[2].
The reaction is generally carried out by heating a mixture of pyridine and 1-bromododecane, often with stirring, for several hours. The product, DPB, precipitates from the reaction mixture and can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials[2]. Potential impurities could include residual pyridine or 1-bromododecane, which would be detectable by NMR and FTIR spectroscopy.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like DPB. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).
Experimental Protocol: NMR Analysis
Sample Preparation:
The quality of the NMR spectrum is highly dependent on the sample preparation. For DPB, a common procedure is as follows:
-
Solvent Selection: Choose a deuterated solvent in which DPB is soluble. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are suitable choices. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve approximately 5-10 mg of the purified DPB sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
Data Acquisition:
A standard 1D proton and carbon NMR experiment can be performed on a 400 MHz or 500 MHz NMR spectrometer. Typical acquisition parameters would include:
-
¹H NMR: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
¹H NMR Spectral Interpretation of this compound
The ¹H NMR spectrum of DPB will exhibit characteristic signals corresponding to the protons of the pyridinium ring and the dodecyl chain. The electron-withdrawing nature of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons to be significantly deshielded, appearing at a higher chemical shift (downfield).
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (ortho to N) | 8.8 - 9.2 | Doublet (d) | 2H |
| H-4 (para to N) | 8.4 - 8.6 | Triplet (t) | 1H |
| H-3, H-5 (meta to N) | 8.0 - 8.2 | Triplet (t) | 2H |
| N-CH₂ (C1' of dodecyl) | 4.8 - 5.0 | Triplet (t) | 2H |
| -CH₂- (C2' of dodecyl) | 1.9 - 2.1 | Multiplet (m) | 2H |
| -(CH₂)₉- (bulk methylene) | 1.2 - 1.4 | Broad multiplet | 18H |
| -CH₃ (C12' of dodecyl) | 0.8 - 0.9 | Triplet (t) | 3H |
Causality behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the multiplets of the pyridinium protons. The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte signals.
¹³C NMR Spectral Interpretation of this compound
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded and appear downfield.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-6 (ortho to N) | 145 - 148 |
| C-4 (para to N) | 144 - 146 |
| C-3, C-5 (meta to N) | 128 - 130 |
| N-CH₂ (C1' of dodecyl) | 60 - 63 |
| -CH₂- (C2' of dodecyl) | 31 - 33 |
| -(CH₂)ₙ- (bulk methylene) | 28 - 30 |
| -CH₂- (C11' of dodecyl) | 22 - 24 |
| -CH₃ (C12' of dodecyl) | 13 - 15 |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by observing their correlations.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Analysis
Sample Preparation:
For a solid sample like DPB, the KBr (potassium bromide) pellet method is a common and effective technique:
-
Grinding: Grind a small amount (1-2 mg) of the dry DPB sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for obtaining a good quality spectrum.
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. A small amount of the solid sample is simply placed onto the ATR crystal.
Data Acquisition:
An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.
FTIR Spectral Interpretation of this compound
The FTIR spectrum of DPB will display characteristic absorption bands corresponding to the vibrational modes of the pyridinium ring and the dodecyl chain.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic (Pyridinium) |
| 2950 - 2850 | C-H stretching (asymmetric & symmetric) | Aliphatic (-CH₂, -CH₃) |
| 1630 - 1600 | C=C and C=N stretching | Aromatic ring (Pyridinium) |
| 1480 - 1460 | C-H bending (scissoring) | Aliphatic (-CH₂) |
| 1380 - 1370 | C-H bending (umbrella mode) | Aliphatic (-CH₃) |
| 780 - 680 | C-H out-of-plane bending | Aromatic (Pyridinium) |
Authoritative Grounding: The assignment of these vibrational modes is based on well-established correlation charts for infrared spectroscopy and comparison with spectra of similar compounds. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic pyridinium ring vibrations, provides strong evidence for the structure of DPB.
Integrated Spectroscopic Analysis Workflow
The characterization of this compound is a multi-step process that relies on the complementary information provided by different analytical techniques. A logical workflow ensures a thorough and accurate structural confirmation.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound using NMR and FTIR spectroscopy provides a robust and reliable method for confirming its chemical structure and purity. ¹H and ¹³C NMR spectroscopy offer detailed insights into the atomic connectivity and chemical environment of the molecule, while FTIR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers and professionals can confidently verify the identity and quality of this compound for its intended applications.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridinium Bromide
This guide provides a comprehensive technical overview of the physicochemical properties of 1-dodecylpyridinium bromide (DPB), a cationic surfactant of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the experimental methodologies and the scientific principles that govern the behavior of this versatile molecule.
Introduction: The Molecular Architecture and Significance of this compound
This compound is a quaternary ammonium salt that possesses a unique amphiphilic structure, consisting of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail.[1] This molecular arrangement imparts surfactant properties, enabling it to reduce surface tension and form self-assembled structures in solution, primarily micelles.[1] Its utility spans various applications, including as a phase transfer catalyst, a component in formulations, and in biological studies due to its interactions with cell membranes.[1] Furthermore, its antimicrobial properties make it a compound of interest for pharmaceutical and industrial applications.[1][2][3][4]
Caption: Molecular structure of this compound.
Synthesis and Purification: A Protocol for High-Purity Material
The synthesis of this compound is typically achieved through the quaternization of pyridine with 1-bromododecane.[5] The purity of the final product is paramount for accurate physicochemical studies, as impurities can significantly affect properties like the critical micelle concentration (CMC).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine equimolar amounts of freshly distilled pyridine and 1-bromododecane.[6] Isopropanol can be used as a solvent to facilitate the reaction.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) with continuous stirring under a nitrogen atmosphere for 6 to 17 hours.[5][6] The progress of the reaction can be monitored by the formation of a second, denser phase containing the ionic liquid.[5]
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid pyridinium salt is then isolated.
-
Purification: The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.[5] The purified product is then dried under vacuum to yield a white to off-white solid.[1][5] The yield for this reaction is typically around 67%.[5] For highly pure samples required for precise physicochemical measurements, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.
Core Physicochemical Properties
Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant, representing the concentration at which the formation of micelles becomes spontaneous.[7] Below the CMC, this compound exists predominantly as individual monomers in solution. Above the CMC, additional surfactant molecules aggregate to form micelles.[7]
The CMC is not a fixed value but is influenced by several factors, including temperature, the nature of the counterion, and the presence of electrolytes.[8][9]
| Condition | CMC (mM) | Reference |
| Aqueous solution at 25°C | 15.1 | [10] |
| Aqueous solution at 30°C | 14.8 | [10] |
| Aqueous solution at 35°C | 14.6 | [10] |
| Aqueous solution at 40°C | 14.5 | [10] |
The temperature dependence of the CMC for ionic surfactants often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[11] The addition of electrolytes, such as salts, typically decreases the CMC of ionic surfactants by reducing the electrostatic repulsion between the charged headgroups.[8]
Aggregation Behavior and Micelle Characteristics
Above the CMC, this compound molecules self-assemble into micelles. The size and shape of these aggregates are crucial for their application, particularly in drug delivery, where they can encapsulate hydrophobic drugs. The aggregation number, which is the number of surfactant molecules in a single micelle, is a key parameter in characterizing these structures.[12]
Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic size of micelles in solution.[12]
| Parameter | Value | Conditions | Reference |
| Hydrodynamic Diameter | ~2-5 nm | Aqueous solution, above CMC | [12] (Typical range for similar surfactants) |
| Aggregation Number | 50-80 | Aqueous solution, above CMC | [13][14] (Typical range for similar surfactants) |
It is important to note that micelle size can be influenced by factors such as surfactant concentration, temperature, and ionic strength of the solution.[12]
Caption: Schematic of micelle formation above the CMC.
Solubility Profile
This compound is generally soluble in polar solvents like water and alcohols, and less soluble in non-polar solvents.[1] This solubility behavior is a direct consequence of its amphiphilic nature.
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [15] (Implied from synthesis protocols) |
| Diethyl Ether | Sparingly Soluble | [5] (Used for washing) |
Thermal Properties
The thermal stability of this compound is a critical parameter for its storage and application in various processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating its thermal behavior.[16][17] TGA provides information on the decomposition temperature, while DSC reveals phase transitions such as melting and crystallization.[16][17]
| Thermal Property | Value (°C) | Reference |
| Melting Point | ~66-70 (for the chloride analogue) | [18] |
| Decomposition Onset | >200 | [6] (Typical for similar ionic liquids) |
Note: The melting point is for the chloride analogue, as a specific value for the bromide was not found in the initial searches. The decomposition onset is an approximation based on the general thermal stability of similar ionic liquids.
Experimental Protocols: A Guide to Accurate Characterization
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method relies on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles.[2]
Caption: Workflow for CMC determination by conductivity.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Calibrate a conductivity meter with standard KCl solutions. Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).[19]
-
Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The resulting graph will show two linear regions with different slopes.
-
CMC Determination: The CMC is the concentration at the intersection of the two linear portions of the graph.[4]
Micelle Size Characterization by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[20] The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic diameter of the micelles.[21]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC in a filtered, high-purity solvent. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and other particulates.[21]
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 10-15 minutes.[21] Perform the DLS measurement.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter.
Key Applications in Research and Drug Development
The unique physicochemical properties of this compound make it a valuable tool in various research and development areas:
-
Drug Delivery: The ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability.[22]
-
Antimicrobial Formulations: Its inherent antimicrobial activity makes it a candidate for use in antiseptic and disinfectant formulations.[3][11][23]
-
Gene Delivery: As a cationic lipid, it has the potential to form complexes with negatively charged DNA or RNA, facilitating their delivery into cells.
-
Photoresist Formulations: It is used in the electronics industry as a component in photoresist formulations for microelectronics fabrication.[14][21]
References
- 1. benchchem.com [benchchem.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Method of Determination of CMC | PPT [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajer.org [ajer.org]
- 7. Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entegris.com [entegris.com]
- 11. scialert.net [scialert.net]
- 12. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) - Technologia i Jakość Wyrobów - Tom R. 67 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 104-73-4 [chemicalbook.com]
- 16. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching: Full Paper PDF & Summary | Bohrium [bohrium.com]
An In-depth Technical Guide to the Solubility of 1-Dodecylpyridinium Bromide in Polar and Non-polar Solvents
Foreword: Understanding the Amphiphilic Nature of 1-Dodecylpyridinium Bromide
This compound (DPB), a quaternary ammonium salt, is a cationic surfactant of significant interest across various scientific and industrial domains, including drug delivery, material science, and antimicrobial applications.[1][2] Its molecular architecture, featuring a positively charged pyridinium head group and a long, hydrophobic dodecyl tail, imparts a dualistic nature—hydrophilic and lipophilic—that governs its solubility and self-assembly behavior in different solvent environments. This guide provides a comprehensive exploration of the solubility of DPB in both polar and non-polar solvents, offering a mechanistic understanding, practical experimental protocols, and a framework for predicting its behavior in complex systems.
The Molecular Basis of this compound's Solubility
The solubility of this compound is a nuanced interplay of electrostatic interactions, hydrophobic effects, and solvent-solute affinities. Its structure consists of a polar, aromatic pyridinium ring, which is N-alkylated with a 12-carbon chain, and a bromide counter-ion.[3] This amphiphilic character is the primary determinant of its solubility profile.
-
In Polar Solvents: In polar protic solvents like water and alcohols, the primary driving force for the dissolution of DPB is the strong ion-dipole interactions between the polar solvent molecules and the charged pyridinium headgroup and bromide anion.[1][4] Water molecules, for instance, form hydration shells around these ionic components, an energetically favorable process. However, the long dodecyl chain disrupts the hydrogen-bonding network of water, leading to a phenomenon known as the hydrophobic effect. To minimize this disruption, at concentrations above the critical micelle concentration (CMC), DPB molecules self-assemble into micelles, sequestering the hydrophobic tails in the core and exposing the polar head groups to the solvent.
-
In Non-polar Solvents: In non-polar solvents such as hexane or toluene, the solubility of DPB is generally limited.[1] These solvents cannot effectively solvate the charged pyridinium headgroup and bromide ion, making the dissolution process energetically unfavorable. The dominant interactions in these systems are the van der Waals forces between the non-polar solvent and the dodecyl tail of the DPB molecule. Consequently, the ionic head remains poorly solvated, restricting the overall solubility.
Quantitative Solubility Profile of this compound
While general solubility trends are well-understood, precise quantitative data is crucial for formulation development and research applications. The following table summarizes the available solubility information for DPB and related compounds in various solvents. It is important to note that specific numerical solubility data for this compound is not extensively reported in publicly available literature. The data presented here is a compilation of general descriptions and data for analogous compounds to provide a predictive framework.
| Solvent | Type | Polarity | Expected Solubility of this compound |
| Water | Polar Protic | High | Soluble[1][4] |
| Ethanol | Polar Protic | High | Soluble[4] |
| Methanol | Polar Protic | High | Soluble |
| Acetone | Polar Aprotic | Medium | Soluble |
| Toluene | Non-polar | Low | Less soluble[1] |
| Hexane | Non-polar | Low | Less soluble[1] |
Note: "Soluble" and "Less soluble" are qualitative terms from the literature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a step-by-step guide for determining the solubility of this compound.
Principle
An excess amount of the solid solute (DPB) is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of glass flasks or vials. A general rule is to add approximately 2-3 times the expected amount needed for saturation.
-
Add a precise volume of the desired solvent (e.g., 10 mL) to each flask.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a consistent speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the flasks from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and effective method for quantifying the concentration of DPB, owing to the UV absorbance of the pyridinium ring.
-
Preparation of Standards:
-
Prepare a stock solution of DPB of a known concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a series of calibration standards with known concentrations.
-
-
Measurement:
-
Measure the absorbance of the calibration standards and the diluted sample at the wavelength of maximum absorbance (λmax) for DPB. The λmax for pyridinium compounds is typically in the UV region. A preliminary scan is necessary to determine the precise λmax in the chosen solvent.
-
Use the pure solvent as a blank.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of DPB in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Thermodynamic Considerations of Dissolution
The dissolution of this compound can be understood through the lens of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
-
Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It involves the endothermic process of breaking the lattice energy of the solid DPB and the solvent-solvent interactions, and the exothermic process of forming new solute-solvent interactions (solvation). For many ionic liquids in water, the enthalpy of solution can be either endothermic or exothermic depending on the specific ions and their interactions with water.[1]
-
Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy as the ions or molecules become more dispersed. However, the ordering of solvent molecules around the solute ions (solvation) can lead to a decrease in entropy. The overall entropy change is a balance of these effects.
A spontaneous dissolution process is characterized by a negative Gibbs free energy of solution.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of DPB:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process. However, the effect of temperature on the solubility of surfactants can be more complex due to the temperature dependence of micellization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A good match between the polarity of the solute and the solvent generally leads to higher solubility.
-
Presence of Other Solutes: The addition of salts can influence the solubility of DPB. At low concentrations, added electrolytes can decrease the CMC and may affect the solubility of the monomeric surfactant.
Conclusion and Future Directions
This guide has provided a detailed overview of the solubility of this compound in polar and non-polar solvents. The amphiphilic nature of DPB governs its complex solubility behavior, which can be systematically investigated using the robust shake-flask method coupled with UV-Vis spectrophotometric quantification. While general solubility principles are well-established, there is a clear need for more extensive quantitative solubility data for DPB across a wider range of solvents and temperatures to facilitate its application in various fields. Future research should focus on generating this data and further elucidating the thermodynamic parameters of its dissolution to enable more precise predictions of its behavior in diverse chemical environments.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
1-Dodecylpyridinium Bromide (DPB): A Technical Guide for Researchers & Drug Development Professionals
Executive Summary
1-Dodecylpyridinium bromide (DPB), a cationic surfactant and ionic liquid, stands at the forefront of materials science with significant implications for pharmaceutical and biotechnological applications. Its unique amphiphilic structure, comprising a hydrophilic pyridinium head group and a hydrophobic twelve-carbon alkyl chain, underpins its diverse functionalities.[1] This guide provides an in-depth analysis of DPB's core properties, mechanisms of action, and practical applications. It serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and evidence-based insights to harness the full potential of this versatile compound.
Core Physicochemical & Structural Properties
This compound (CAS No: 104-73-4) is a quaternary ammonium salt that presents as a white to off-white solid.[1] Its defining characteristic is its amphiphilic nature, which dictates its behavior in aqueous and non-aqueous environments.
Chemical Structure & Synthesis
DPB consists of a positively charged pyridinium ring attached to a long dodecyl (C12) alkyl chain, with a bromide anion providing charge neutrality.[1]
The synthesis of DPB is a straightforward nucleophilic substitution reaction, typically involving the quaternization of pyridine with 1-bromododecane.[2][3] The reaction proceeds by heating the reactants, often in a solvent like ethanol or methanol, or even neat, followed by purification.[2][4]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of DPB.
Key Physicochemical Data
The functional properties of DPB are quantified by several key parameters, summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₀BrN | [1][5] |
| Molecular Weight | 328.33 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 89-90 °C | [6] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
| Critical Micelle Concentration (CMC) | ~16 mM in water | [7] |
Mechanism of Action & Core Applications
DPB's utility stems from its surfactant properties and its ability to interact with and disrupt biological membranes. This dual functionality makes it a valuable tool in diverse scientific fields.
Surfactant & Micellar Properties
Above a specific concentration in an aqueous solution, the Critical Micelle Concentration (CMC), DPB monomers self-assemble into spherical structures called micelles.[7] In these micelles, the hydrophobic dodecyl tails form a core, shielded from the water, while the hydrophilic pyridinium heads form the outer corona. This process is fundamental to its application in solubilization and drug delivery.[7] The CMC is a critical parameter, as it marks the concentration at which the surfactant's properties, like surface tension reduction and solubilization capacity, become most effective.[7]
Applications in Drug Delivery
The hydrophobic core of DPB micelles can encapsulate poorly water-soluble drug molecules, significantly enhancing their aqueous solubility and bioavailability. This makes DPB a promising excipient in pharmaceutical formulations.[]
Diagram 2: Drug Encapsulation in a DPB Micelle
Caption: Hydrophobic drug encapsulated within the core of a DPB micelle.
Antimicrobial Activity
DPB exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][9] The primary mechanism of action involves the disruption of the bacterial cell membrane.[3][9] The cationic pyridinium head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic dodecyl tail penetrates the lipid bilayer. This insertion compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[3] Some studies suggest that its efficacy against resistant strains, such as MRSA, can be enhanced in the presence of efflux pump inhibitors.[3][9]
Other Industrial Applications
Beyond biomedical uses, DPB serves as:
-
A Phase Transfer Catalyst: Facilitating reactions between reactants in immiscible phases.[1]
-
An Intermediate in Chemical Synthesis: Used in the production of more complex molecules.[10]
-
A Component in Photoresists: Utilized in the electronics industry for manufacturing semiconductors.[10]
Key Experimental Protocols
To ensure reproducibility and scientific rigor, this section provides standardized protocols for the synthesis and characterization of DPB.
Protocol: Synthesis and Purification of DPB
This protocol describes the synthesis of DPB from pyridine and 1-bromododecane.
Materials:
-
Pyridine (reagent grade)
-
1-Bromododecane (reagent grade)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine pyridine and a slight molar excess of 1-bromododecane.
-
Heating: Heat the reaction mixture to 80°C under continuous stirring. The reaction is typically carried out for 17 hours.[2]
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The formation of a white precipitate (DPB) should be observed.[2]
-
Isolation: Filter the white precipitate using a Büchner funnel.
-
Washing: Wash the collected solid multiple times with cold diethyl ether to remove unreacted starting materials.[2]
-
Drying: Dry the purified product under vacuum to yield DPB as a white powder.
Protocol: Determination of Critical Micelle Concentration (CMC) via Conductometry
This protocol outlines a common method for determining the CMC of DPB in an aqueous solution.
Principle: The conductivity of an ionic surfactant solution changes as micelles form. Below the CMC, conductivity increases linearly with concentration as individual ions contribute to charge transport. Above the CMC, newly added surfactant molecules form neutral-like micelles, causing the slope of the conductivity vs. concentration plot to decrease. The intersection of the two linear portions indicates the CMC.[11][12]
Materials:
-
Purified this compound (DPB)
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of DPB in deionized water (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (~16 mM).
-
Temperature Equilibration: Allow each solution to equilibrate to a constant temperature (e.g., 25°C) in the conductivity cell.
-
Measurement: Record the conductivity of each solution.
-
Data Analysis:
-
Plot the measured conductivity (y-axis) against the DPB concentration (x-axis).
-
Identify the two distinct linear regions in the plot.
-
Perform a linear regression for each region to obtain two equations.
-
The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).
-
Diagram 3: Workflow for CMC Determination via Conductometry
Caption: Step-by-step workflow for determining the CMC of DPB.
Safety, Handling, and Toxicology
As with all quaternary ammonium compounds, proper handling of DPB is essential.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[6] Avoid the formation of dust.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Hazards: DPB is classified as an irritant. Safety data for the closely related 1-dodecylpyridinium chloride indicates it can cause skin and serious eye irritation.[13] Quaternary ammonium compounds can also be toxic to aquatic life.[13]
-
Toxicity: The bromide ion itself can have toxic effects at high concentrations, though exposure from DPB under normal laboratory use is minimal.[14] The primary toxicity concern is the compound's irritant nature and its effects on cell membranes.
Conclusion and Future Outlook
This compound is a highly versatile cationic ionic liquid with a well-established foundation of physicochemical properties and a growing portfolio of advanced applications. Its role as a surfactant, membrane-active agent, and catalyst makes it a compound of significant interest in drug delivery, antimicrobial research, and industrial chemistry. Future research will likely focus on modifying its structure to fine-tune its properties, such as creating derivatives with lower toxicity and enhanced biodegradability, and developing novel drug delivery systems that leverage its unique micellar characteristics for targeted therapies.
References
- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 104-73-4 [chemicalbook.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. prepchem.com [prepchem.com]
- 5. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
- 14. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 1-Dodecylpyridinium Bromide in Micellar Catalysis for Green Organic Synthesis
Abstract: The imperative to develop sustainable and environmentally benign synthetic methodologies has positioned micellar catalysis at the forefront of modern organic chemistry.[1][2] This guide provides an in-depth exploration of 1-dodecylpyridinium bromide (DPB), a versatile cationic surfactant, as a catalyst and reaction medium for organic transformations. We delve into the fundamental principles of micellar catalysis, detailing how DPB self-assembles in water to create "nanoreactors" that enhance reaction rates and facilitate transformations of water-insoluble compounds.[1][3] This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols for the synthesis of flavanones, a class of biologically significant heterocyclic compounds, using DPB-mediated catalysis in an aqueous environment.
The Principle of Micellar Catalysis with this compound (DPB)
Micellar catalysis leverages the unique properties of surfactants to conduct organic reactions in water, thereby replacing volatile and often toxic organic solvents.[2] this compound (DPB) is a quaternary ammonium salt featuring a long, hydrophobic C12 alkyl (dodecyl) tail and a positively charged, hydrophilic pyridinium head group.[4] This amphiphilic structure is the key to its function.
Above a specific concentration in water, known as the Critical Micelle Concentration (CMC), DPB monomers spontaneously self-assemble into spherical aggregates called micelles.[5][6] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and water.[5]
The resulting micelle possesses two distinct regions that drive catalysis:
-
The Hydrophobic Core: Composed of the intertwined dodecyl chains, this nonpolar interior acts as a reservoir, sequestering and concentrating water-insoluble organic reactants from the bulk aqueous phase. This high local concentration of reactants is a primary factor in the observed rate enhancement compared to reactions in bulk organic solvents.[1]
-
The Stern Layer: This is the charged outer surface of the micelle, consisting of the positively charged pyridinium head groups and tightly bound bromide counter-ions. This ionic interface can stabilize charged transition states or intermediates, further accelerating the reaction.
The overall effect is the creation of a micro-heterogeneous system where the bulk solvent is water, but the reaction itself occurs within a nanoscale organic-like environment, leading to enhanced efficiency, selectivity, and a significantly improved environmental profile.[3][5]
Figure 1: Mechanism of Micellar Catalysis. Hydrophobic reactants partition from the bulk aqueous phase into the micelle's core, where the reaction occurs at an accelerated rate.
Physicochemical Data for this compound (DPB)
The efficacy of a surfactant in micellar catalysis is dictated by its physicochemical properties. The values below provide a baseline for designing experiments.
| Property | Value | Significance | Reference |
| Chemical Formula | C₁₇H₃₀BrN | - | [4] |
| Molecular Weight | 328.33 g/mol | For calculating molar concentrations. | [4][7] |
| Appearance | White to off-white solid/powder | Basic physical identification. | [4] |
| Critical Micelle Conc. (CMC) | ~12-16 mM in pure water | The minimum concentration needed to form micelles and enable catalysis. Can be lowered by adding salts. | [6] |
| Aggregation Number (N) | ~50-80 | The average number of DPB molecules per micelle. Influences the size of the nanoreactor. | [8] |
Application Protocol: One-Pot Synthesis of Flavanones in Aqueous DPB Micelles
This protocol details the synthesis of flavanone, a valuable heterocyclic scaffold in medicinal chemistry, through a tandem Knoevenagel condensation and intramolecular oxa-Michael addition, starting from 2'-hydroxyacetophenone and benzaldehyde.[9][10] The use of DPB in water obviates the need for traditional, often harsh, acid or base catalysts and organic solvents.[9][11]
Rationale for Methodological Choices
-
Catalyst & Solvent: The DPB/water system serves a dual role. Water is the environmentally benign bulk solvent, while the DPB micelles act as the reaction vessel, solubilizing the organic reactants and catalyzing the transformation. This approach aligns with the principles of green chemistry.[1][2]
-
One-Pot Procedure: Combining the condensation and cyclization steps into a single operation (a "one-pot" or tandem reaction) improves process efficiency by reducing handling, solvent waste, and purification steps.[5]
-
Temperature: Moderate heating (e.g., 80 °C) is employed to increase reaction kinetics without requiring high-pressure equipment, ensuring the reaction proceeds at a practical rate.
-
Work-up: Extraction with a water-immiscible organic solvent like ethyl acetate is a standard and effective method for isolating the moderately polar flavanone product from the aqueous surfactant solution.
Materials and Equipment
-
Chemicals:
-
This compound (DPB), ≥97% purity
-
2'-Hydroxyacetophenone
-
Benzaldehyde (or substituted benzaldehydes)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate (for TLC and chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Glass column for chromatography
-
Step-by-Step Experimental Protocol
-
Preparation of the Catalytic Micellar Solution:
-
In a 50 mL round-bottom flask, add this compound (DPB) (0.82 g, 2.5 mmol, 25 mol%).
-
Add deionized water (20 mL).
-
Stir the mixture at room temperature until the DPB is fully dissolved. The concentration (~125 mM) is well above the CMC, ensuring a robust micellar phase.
-
-
Reaction Setup and Execution:
-
To the stirred micellar solution, add 2'-hydroxyacetophenone (1.36 g, 10.0 mmol, 1.0 equiv.).
-
Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv.).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Causality: Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization step. The micellar environment ensures the reactants remain in close proximity for an efficient reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Prepare a sample by withdrawing a small aliquot (~0.1 mL) of the reaction mixture, diluting it with ethyl acetate (0.5 mL), and spotting it on a TLC plate.
-
Use a mobile phase of 20% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm).
-
The reaction is complete when the starting material spots (2'-hydroxyacetophenone and benzaldehyde) are no longer visible (typically 4-6 hours).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Causality: Ethyl acetate is a moderately polar solvent that will preferentially dissolve the flavanone product while leaving the highly water-soluble DPB and any inorganic impurities in the aqueous phase. Multiple extractions ensure maximum product recovery.
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to yield the pure flavanone.
-
Figure 2: Experimental workflow for the synthesis of flavanone using DPB micellar catalysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient heating; DPB concentration below CMC; Impure reactants. | Verify oil bath temperature; Ensure correct amount of DPB was added; Use freshly distilled benzaldehyde. |
| Formation of Emulsion during Work-up | High concentration of surfactant stabilizing the organic/aqueous interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion; Allow the mixture to stand for a longer period. |
| Product Contaminated with DPB | Inefficient extraction. | Perform an additional wash of the combined organic layers with water or brine; Ensure thorough mixing during extraction without vigorous shaking that promotes emulsions. |
| Side Product Formation | Overheating or prolonged reaction time leading to decomposition or aldol self-condensation of the acetophenone. | Maintain the reaction temperature strictly at 80°C; Stop the reaction as soon as TLC indicates completion. |
References
- 1. acsgcipr.org [acsgcipr.org]
- 2. Is Micellar Catalysis Green Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions [mdpi.com]
- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Formulation of Drug Delivery Systems with 1-Dodecylpyridinium Bromide: A Senior Application Scientist's Guide
Foreword: The Resurgence of Cationic Surfactants in Advanced Drug Delivery
For decades, the pharmaceutical industry has been on a quest for precision in drug delivery. The ability to shuttle a therapeutic agent to its specific site of action, while minimizing off-target effects, remains a cornerstone of modern medicine. In this pursuit, cationic surfactants, once primarily relegated to roles as antiseptics and disinfectants, are experiencing a renaissance. Among these, 1-Dodecylpyridinium bromide (DPB), a quaternary ammonium salt, has emerged as a molecule of significant interest. Its unique amphiphilic nature, characterized by a positively charged pyridinium head group and a long hydrophobic dodecyl tail, makes it an excellent candidate for the formulation of sophisticated drug delivery systems. This guide provides a comprehensive overview of the principles and practical protocols for leveraging DPB in the creation of micelles, nanoparticles, and liposomes for targeted therapeutic delivery.
Physicochemical Profile of this compound (DPB)
A thorough understanding of the physicochemical properties of DPB is paramount to its effective application in drug delivery. This knowledge informs every stage of formulation development, from initial design to final characterization.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₀BrN | --INVALID-LINK--[1] |
| Molecular Weight | 328.33 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid or powder | --INVALID-LINK--[1] |
| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK--[1] |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength. In aqueous solution at 25°C, it is approximately 14-16 mM. | --INVALID-LINK--[3][4] |
The amphiphilic structure of DPB is the primary driver of its utility. The hydrophobic dodecyl chain readily interacts with non-polar drug molecules, while the cationic pyridinium head group interfaces with aqueous environments and can interact with negatively charged biological membranes. This dual nature allows DPB to self-assemble into various nanostructures, effectively encapsulating and transporting therapeutic payloads.
The Cornerstone of Formulation: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5] This is a critical parameter in the design of micellar drug delivery systems. Below the CMC, DPB exists as individual monomers. Above the CMC, the molecules spontaneously form spherical structures where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic heads form the outer corona. This hydrophobic core serves as a reservoir for poorly water-soluble drugs.
The CMC of DPB is influenced by several factors:
-
Temperature: The CMC of many ionic surfactants, including DPB, often shows a U-shaped dependence on temperature, with a minimum at a specific temperature.
-
Ionic Strength: The addition of salts, such as sodium bromide, can significantly decrease the CMC of DPB. The salt ions shield the electrostatic repulsion between the cationic head groups, promoting micelle formation at lower concentrations.
Protocol for Determining the CMC of DPB
A common and reliable method for determining the CMC is through conductivity measurements. As DPB monomers form micelles, the mobility of the charge carriers in the solution changes, leading to a distinct break in the plot of conductivity versus concentration.
Materials:
-
This compound (DPB)
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of DPB (e.g., 50 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 1 mM to 30 mM).
-
Equilibrate the solutions to a constant temperature (e.g., 25°C).
-
Measure the conductivity of each solution, starting with the most dilute.
-
Plot the conductivity as a function of DPB concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Formulation of DPB-Based Drug Delivery Systems
The versatility of DPB allows for its incorporation into various drug delivery platforms. The choice of system depends on the specific therapeutic application, the properties of the drug to be encapsulated, and the desired release profile.
Micellar Drug Delivery Systems
Micelles are the simplest self-assembled structures formed by DPB and are ideal for solubilizing and delivering hydrophobic drugs.
dot
Caption: Self-assembly of DPB monomers into a drug-loaded micelle.
Protocol for Preparing Drug-Loaded DPB Micelles:
This protocol utilizes the thin-film hydration method, a common technique for preparing drug-loaded micelles.
Materials:
-
This compound (DPB)
-
Hydrophobic drug of interest
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolution: Dissolve a known amount of the hydrophobic drug and DPB in the organic solvent in a round-bottom flask. The molar ratio of drug to DPB will influence drug loading and micelle stability.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, uniform film of the drug and DPB on the inner surface of the flask.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask. The volume will determine the final concentration of the formulation. The temperature of the buffer should be above the Krafft point of DPB to ensure its solubility.
-
Micelle Formation: Gently agitate the flask to hydrate the film. This can be done by hand or on a shaker. The hydration process allows the DPB molecules to self-assemble into micelles, encapsulating the drug in their hydrophobic cores.
-
Sonication: To ensure the formation of small, uniform micelles, sonicate the suspension in a bath sonicator for a specified period (e.g., 10-15 minutes).
-
Purification (Optional): To remove any unencapsulated drug, the micellar solution can be filtered through a syringe filter (e.g., 0.22 µm) or dialyzed against the buffer.
Nanoparticle Drug Delivery Systems
For applications requiring a more robust delivery vehicle, DPB can be used to formulate nanoparticles. These systems often involve a polymeric core that encapsulates the drug, with DPB acting as a surface-active agent to stabilize the nanoparticle and provide a positive surface charge.
dot
Caption: Structure of a DPB-stabilized polymeric nanoparticle.
Protocol for Preparing DPB-Stabilized Polymeric Nanoparticles:
This protocol employs the solvent evaporation/emulsification method.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Drug of interest
-
This compound (DPB)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution (e.g., deionized water, buffer)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve DPB in the aqueous solution. The concentration of DPB will affect the particle size and stability of the nanoparticles.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess DPB and unencapsulated drug.
-
Resuspension: Resuspend the purified nanoparticles in a suitable aqueous medium for characterization and further use.
Liposomal Drug Delivery Systems
Liposomes are vesicular structures composed of one or more lipid bilayers.[6] While DPB is not a primary lipid for forming the bilayer, it can be incorporated into liposomal formulations as a cationic lipid to impart a positive surface charge. This positive charge can enhance the interaction of liposomes with negatively charged cell membranes, potentially improving drug uptake. The inclusion of cationic lipids like DPB is a common strategy in the formulation of liposomes for gene delivery.[7][8]
dot
Caption: Incorporation of DPB into a phospholipid bilayer to form a cationic liposome.
Protocol for Preparing DPB-Containing Liposomes:
This protocol also utilizes the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
This compound (DPB)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size
Procedure:
-
Lipid Mixture Preparation: Dissolve the phospholipid, cholesterol (if used), and DPB in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved in this mixture. The molar ratio of the lipids and DPB will determine the surface charge and stability of the liposomes.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask to form multilamellar vesicles (MLVs).
-
Extrusion: To produce unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of DPB-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
| Characterization Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Particle size, size distribution, and polydispersity index (PDI).[9] |
| Zeta Potential Analysis | Surface charge of the particles. A positive zeta potential confirms the presence of DPB on the surface. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and shape of the particles.[10] |
| High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometry | Drug loading and encapsulation efficiency. These techniques are used to quantify the amount of drug encapsulated within the delivery system.[11][12] |
| In Vitro Release Studies | The rate and extent of drug release from the delivery system over time in a simulated physiological environment. |
Biocompatibility and Toxicity Considerations
While the cationic nature of DPB is advantageous for drug delivery, it also raises concerns about its potential toxicity. Quaternary ammonium compounds can interact with cell membranes and cause disruption, leading to cytotoxicity.[1] Therefore, a careful evaluation of the biocompatibility of DPB-based formulations is crucial.
-
In Vitro Cytotoxicity Assays: Assays such as the MTT or LDH assay can be used to assess the toxicity of the formulations on relevant cell lines. It has been noted that pyridinium-derived amphiphiles can display low toxicity.[13]
-
In Vivo Toxicity Studies: Animal models are used to evaluate the systemic toxicity, biocompatibility, and overall safety of the drug delivery system.[14]
The toxicity of DPB is dose-dependent. Therefore, the formulation should be optimized to use the minimum amount of DPB necessary to achieve the desired therapeutic effect.
Analytical Methods for Quantification of DPB
Accurate quantification of DPB in formulations is essential for quality control and to ensure batch-to-batch consistency.
UV-Vis Spectrophotometry
The pyridinium ring in DPB exhibits a characteristic UV absorbance, which can be used for its quantification.
Protocol for DPB Quantification by UV-Vis Spectrophotometry:
-
Determine the λmax: Scan a solution of DPB in a suitable solvent (e.g., water or methanol) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of DPB of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the λmax.
-
Plot the Calibration Curve: Plot absorbance versus concentration. The plot should be linear in a certain concentration range (obeying the Beer-Lambert law).
-
Quantify the Sample: Dilute the sample containing an unknown concentration of DPB to fall within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for the quantification of DPB, especially in complex matrices.
General HPLC Method Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at the λmax of DPB or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Based on a calibration curve generated from standard solutions of DPB.
Conclusion and Future Perspectives
This compound is a versatile and promising excipient for the formulation of advanced drug delivery systems. Its amphiphilic nature and cationic charge enable the creation of micelles, nanoparticles, and liposomes capable of encapsulating and delivering a wide range of therapeutic agents. As with any cationic surfactant, a thorough understanding and careful management of its potential toxicity are essential. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of DPB in creating the next generation of targeted therapies. Future research will likely focus on modifying the structure of DPB to further enhance its biocompatibility and on developing novel DPB-based formulations with enhanced targeting capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interfacially Engineered Pyridinium Pseudogemini Surfactants as Versatile and Efficient Supramolecular Delivery Systems for DNA, siRNA, and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a docetaxel micellar formulation using poly(ethylene glycol)–polylactide–poly(ethylene glycol) (PEG–PLA–PEG) with successful reconstitution for tumor targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biokinetics in repeated-dosing in vitro drug toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scispace.com [scispace.com]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-Dodecylpyridinium Bromide
Introduction: The Scientific Context of 1-Dodecylpyridinium Bromide
This compound (DPB) is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its amphiphilic molecular structure, featuring a positively charged pyridinium head group and a long hydrophobic alkyl (dodecyl) chain, enables it to interact with and disrupt microbial cell membranes. This mechanism is the primary basis for its broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The primary mode of action involves the electrostatic adsorption of the cationic head group onto the negatively charged components of the microbial cell surface, followed by the insertion of the hydrophobic tail into the lipid bilayer. This disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[1]
Given the increasing prevalence of antimicrobial resistance, the rigorous evaluation of compounds like DPB is critical. Standardized antimicrobial susceptibility testing (AST) is essential for determining a compound's potency, spectrum of activity, and potential for therapeutic or disinfectant applications. However, the surfactant nature of DPB presents unique challenges not typically encountered with conventional antibiotics, such as potential interactions with test media components and the need for effective neutralization to distinguish between bacteriostatic and bactericidal activity.
This document provides a comprehensive, field-proven guide for researchers to reliably determine the antimicrobial susceptibility profile of this compound. The protocols herein are synthesized from established methodologies and adapted to address the specific properties of cationic surfactants.
PART 1: Foundational Protocols for Antimicrobial Evaluation
The cornerstone of assessing the antimicrobial efficacy of DPB lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal or Fungicidal Concentration (MBC/MFC). These two parameters provide a quantitative measure of its potency and killing activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is a quantitative technique that establishes the lowest concentration of the agent that visibly inhibits the growth of a microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications pertinent to QACs.[4]
-
This compound (DPB) powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi[5]
-
Bacterial and fungal strains (including relevant Quality Control strains)
-
Sterile DMSO or ethanol (for stock solution preparation)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Plate incubator
-
Preparation of DPB Stock Solution:
-
Accurately weigh DPB powder and dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Expert Insight: The use of a solvent is often necessary for hydrophobic compounds. However, the final concentration of the solvent in the test wells should not exceed 1% (v/v) to avoid impacting microbial growth. A solvent toxicity control must be included.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate test broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 (Sterility Control).
-
Prepare a working solution of DPB in the broth at four times the desired highest final concentration.
-
Add 100 µL of this DPB working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the Growth Control (no DPB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each well (1-11) will be 200 µL, and the DPB concentrations will be half of what was prepared in the serial dilution steps.
-
Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for fungi like Candida albicans.[5]
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of DPB at which there is no visible growth (i.e., the well appears clear). This can be assessed visually or with a plate reader.
-
The Growth Control well (column 11) must show clear turbidity.
-
The Sterility Control well (column 12) must remain clear.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial microbial inoculum. This protocol is a critical follow-up to the MIC assay and requires an effective neutralizer to prevent bacteriostatic carryover.
Cationic surfactants like DPB can adhere to microbial cells and plastic surfaces, inhibiting growth in the subculture even if the cells are not dead. This "carryover" leads to a false-positive bactericidal result. A validated neutralizer is essential to inactivate the DPB transferred to the agar plate. For QACs, a combination of lecithin and polysorbate (Tween 80) is a widely accepted and effective neutralizer.[6][7][8]
-
Completed MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other non-selective agar plates
-
Neutralizing Broth (e.g., D/E Neutralizing Broth, Letheen Broth) or agar containing neutralizers (Lecithin 0.07%, Polysorbate 80 0.5%)[8]
-
Sterile pipette tips or loops
-
Incubator
-
Selection of Wells:
-
From the completed MIC plate, identify the well corresponding to the MIC value.
-
Select this well and at least two to three wells with higher DPB concentrations that also showed no visible growth.
-
-
Subculturing:
-
Thoroughly mix the contents of each selected well.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each selected well and from the positive growth control well.
-
Spot-plate each aliquot onto a separate, clearly labeled sector of a TSA plate (or a plate containing a neutralizer).
-
Trustworthiness Check: It is crucial to validate that the neutralizer itself is not toxic to the microorganisms and that it effectively neutralizes the highest concentration of DPB being tested. This can be done by inoculating a low number of CFUs onto a neutralizer plate containing a sub-MIC concentration of DPB.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC plate incubation (e.g., 35-37°C for 18-24 hours).
-
-
Reading and Interpreting the MBC/MFC:
-
Following incubation, count the number of colonies (CFUs) on each spot.
-
The MBC/MFC is the lowest concentration of DPB that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL spot-plate should therefore show ≤5 colonies.
-
The relationship between the MBC and MIC values is used to classify the agent's primary activity:
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4.
This distinction is crucial for drug development, as bactericidal agents are often preferred for severe infections or in immunocompromised patients.
PART 2: Quality Control and Data Presentation
Scientific integrity demands rigorous quality control (QC) and clear data presentation. The following sections outline the necessary QC measures and provide templates for organizing your results.
Quality Control (QC) Protocols
QC is non-negotiable for validating AST results. Standard, well-characterized microbial strains with known susceptibility profiles must be tested in parallel with experimental strains.
-
Recommended QC Strains: The following ATCC® strains are recommended by EUCAST and CLSI for routine AST quality control.[9][10]
-
Establishing QC Ranges: Since official QC ranges for this compound are not published by CLSI or EUCAST, it is imperative that each laboratory establishes its own internal QC ranges. The table below provides expected MIC ranges based on published literature for DPB and related pyridinium compounds to serve as a guideline.[1][4][11] An acceptable QC range is typically within ±1 twofold dilution of the modal MIC value.
| QC Strain | Organism Type | Growth Medium | Expected MIC Range (µg/mL) for DPB & Analogs |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive Bacteria | CAMHB | 4 - 16 |
| Escherichia coli ATCC® 25922™ | Gram-negative Bacteria | CAMHB | 16 - 64 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative Bacteria | CAMHB | 32 - 128 |
| Candida albicans ATCC® 90028™ | Yeast (Fungus) | RPMI-1640 | 4 - 32 |
| Aspergillus brasiliensis ATCC® 16404™ | Mold (Fungus) | RPMI-1640 | 8 - 64 |
Data Presentation Tables
Summarizing results in a structured format is essential for analysis and reporting.
Table 1: Example MIC/MBC Results for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| S. aureus | ATCC® 29213™ | 8 | 16 | 2 | Bactericidal |
| E. coli | ATCC® 25922™ | 32 | 64 | 2 | Bactericidal |
| P. aeruginosa | Clinical Isolate 1 | 64 | >256 | >4 | Bacteriostatic |
| C. albicans | ATCC® 90028™ | 16 | 32 | 2 | Fungicidal |
PART 3: Field-Proven Insights and Troubleshooting
-
Causality of Media Choice: Cation-Adjusted Mueller-Hinton Broth is the standard for non-fastidious bacteria because its divalent cation (Ca²⁺, Mg²⁺) concentrations are controlled, which is crucial as these ions can influence the activity of membrane-active compounds. For fungi, RPMI-1640 is used because it supports robust growth without containing components that might antagonize the test compound.
-
The Challenge of Surfactant Interactions: Being a cationic surfactant, DPB can be inactivated by anionic components present in complex media or introduced by interfering substances (e.g., proteins in serum).[12] This is why standardized, simple media like CAMHB are preferred. When testing in more complex matrices, be aware that higher MICs may be observed due to compound inactivation, not microbial resistance.
-
Troubleshooting "Skipped Wells": Occasionally, growth may be observed in a well at a higher concentration while wells at lower concentrations are clear. This can be due to contamination, improper dilution, or compound precipitation. The test should be repeated. If it persists, the MIC should be read as the highest concentration at which growth is observed to avoid falsely reporting susceptibility.[13]
-
Resistance Mechanisms: Reduced susceptibility to QACs can be mediated by efflux pumps, which actively transport the compound out of the cell.[14][15] If you observe high MICs, particularly in Gram-negative bacteria like P. aeruginosa, consider investigating the role of efflux pumps by including a known efflux pump inhibitor in the assay as a research tool.
References
- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vdu.lt [vdu.lt]
- 6. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 8. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 9. korld.nil.gov.pl [korld.nil.gov.pl]
- 10. szu.gov.cz [szu.gov.cz]
- 11. 1-alkyl-(N,N-dimethylamino)pyridinium bromides: inhibitory effect on virulence factors of Candida albicans and on the growth of bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro evaluation of pyridinium ion based cyclase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of new formulations for neutralizing antimicrobial preservatives in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjpath.org.my [mjpath.org.my]
- 15. researchgate.net [researchgate.net]
Application of 1-Dodecylpyridinium Bromide in DNA Extraction and Purification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cationic Surfactants in Nucleic Acid Isolation
The isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step in a vast array of molecular biology applications, from diagnostics and drug discovery to genomics and forensic science. The success of these downstream applications hinges on the efficient lysis of cells, the effective separation of DNA from cellular contaminants such as proteins and polysaccharides, and the preservation of DNA integrity. Cationic surfactants have long been employed as powerful tools in this process, with 1-dodecylpyridinium bromide emerging as a potent, yet under-documented, agent for DNA extraction and purification.
This compound (DPB) is a quaternary ammonium salt, characterized by a positively charged pyridinium head group and a 12-carbon hydrophobic tail.[1] This amphipathic structure endows it with the ability to disrupt cell membranes and form complexes with the negatively charged phosphate backbone of DNA, facilitating its separation from other cellular components.[2][3] This guide provides a detailed exploration of the application of this compound in DNA extraction, offering in-depth scientific explanations and adaptable protocols for various sample types.
The Mechanism of DNA Extraction Using this compound
The utility of this compound in DNA extraction is rooted in the fundamental principles of electrostatic and hydrophobic interactions. The process can be conceptualized in the following stages:
-
Cell Lysis: The amphipathic nature of DPB allows it to intercalate into the lipid bilayers of cellular and nuclear membranes. The hydrophobic dodecyl tails interact with the lipid core of the membrane, while the hydrophilic pyridinium heads interact with the aqueous environment. This disrupts the membrane integrity, leading to cell lysis and the release of intracellular contents, including DNA.[1]
-
Formation of a DNA-DPB Complex: In the presence of a high salt concentration, the positively charged pyridinium head groups of DPB molecules electrostatically interact with the negatively charged phosphate groups of the DNA backbone. This neutralizes the charge of the DNA molecule.
-
Precipitation of the DNA-DPB Complex: The hydrophobic tails of the DPB molecules, now associated with the DNA, aggregate to minimize their contact with the aqueous environment. This hydrophobic interaction, coupled with the charge neutralization, causes the DNA-DPB complex to precipitate out of the solution. This selective precipitation is a key step in separating DNA from soluble proteins and many polysaccharides.
-
Purification and Resuspension: The precipitated DNA-DPB complex is then washed to remove residual contaminants. Finally, the DNA is resolubilized in a low-salt buffer, which disrupts the electrostatic interactions and releases the purified DNA from the DPB molecules.
Advantages of Using Cationic Surfactants like this compound
Methods employing cationic surfactants for DNA extraction, particularly for challenging sample types like plants, offer several advantages:
-
Effective Removal of Polysaccharides: Many plant tissues are rich in polysaccharides that can co-precipitate with DNA and inhibit downstream enzymatic reactions. Cationic surfactants are highly effective at separating DNA from these inhibitory compounds.
-
High-Quality DNA: When performed correctly, these methods yield high molecular weight DNA that is suitable for a wide range of applications, including PCR, restriction digestion, and next-generation sequencing.
-
Cost-Effectiveness: Compared to many commercial kits, protocols based on cationic surfactants can be more economical, especially for large-scale studies.
General Protocol for DNA Extraction with this compound
The following is a generalized protocol for the extraction of genomic DNA using this compound. It is crucial to note that this protocol is adapted from well-established methods using the analogous cationic surfactant, cetyltrimethylammonium bromide (CTAB), due to the lack of specific published protocols for DPB. Optimization of parameters such as incubation times and centrifugation speeds may be necessary for specific sample types.
Materials and Reagents:
-
DPB Extraction Buffer:
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
2% (w/v) this compound (DPB)
-
Optional: 1% (w/v) Polyvinylpyrrolidone (PVP) for plant tissues
-
Add just before use: 0.2% (v/v) β-mercaptoethanol
-
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol, chilled
-
70% Ethanol, chilled
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
Protocol:
-
Sample Preparation:
-
Plant Tissue: Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Blood Sample: Use 200-500 µL of whole blood. For nucleated red blood cells (e.g., from birds or fish), a smaller volume may be sufficient.
-
Bacterial Culture: Pellet cells from 1-5 mL of overnight culture by centrifugation.
-
-
Lysis:
-
Transfer the prepared sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (60°C) DPB Extraction Buffer.
-
Incubate at 60°C for 30-60 minutes with occasional gentle inversion. For tough tissues, this incubation can be extended.
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix thoroughly by inversion for 5-10 minutes to form an emulsion. Caution: Do not vortex vigorously as this can shear the genomic DNA.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.
-
Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.
-
-
Precipitation:
-
Add 0.6-0.7 volumes of chilled isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for 30 minutes or at room temperature for 10 minutes to facilitate precipitation.[4]
-
Pellet the DNA by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of chilled 70% ethanol to remove residual salts and DPB.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Note: Do not over-dry the pellet as it will be difficult to resuspend.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
To remove contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Store the purified DNA at -20°C.
-
Expected Results and Quality Control
The yield and purity of the extracted DNA can be assessed using various methods. The following table provides representative data from studies using the analogous cationic surfactant, CTAB, as a benchmark for expected outcomes.
| Sample Type | Starting Material | Expected DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio |
| Maize Leaves | 100 mg | 10 - 20 | 1.8 - 2.0 | > 1.8 |
| Forest Elephant Dung | 200 mg | 5 - 15 | 1.7 - 1.9 | > 1.5 |
| Fungal Mycelia | 100 mg | 10 - 25 | 1.8 - 2.0 | > 1.8 |
Data is representative and adapted from studies using CTAB-based protocols.[2][5][6] Actual yields and purity may vary depending on the sample type, quality, and protocol optimization.
Quality Assessment:
-
Spectrophotometry: The purity of the DNA is typically assessed by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
An A260/A280 ratio of ~1.8 is generally considered to indicate pure DNA. Ratios lower than this may indicate protein contamination.
-
The A260/A230 ratio is an indicator of contamination by polysaccharides, phenols, and other organic compounds. A ratio of >1.8 is desirable.
-
-
Agarose Gel Electrophoresis: Running an aliquot of the extracted DNA on an agarose gel allows for the visualization of the DNA integrity. High-quality genomic DNA should appear as a single, high molecular weight band with minimal smearing, which would indicate degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DNA Yield | Incomplete cell lysis. | Increase incubation time or temperature. Ensure thorough grinding of the sample. |
| Loss of DNA pellet during washing. | Be careful when decanting the supernatant. Centrifuge for a longer duration to ensure a compact pellet. | |
| Low A260/A280 Ratio | Protein contamination. | Repeat the chloroform:isoamyl alcohol extraction. Ensure the aqueous phase is carefully transferred without disturbing the interface. |
| Low A260/A230 Ratio | Polysaccharide or salt contamination. | Ensure the DNA pellet is properly washed with 70% ethanol. Perform an additional wash step. |
| DNA is Difficult to Resuspend | Pellet was over-dried. | Incubate the pellet with TE buffer at 55-60°C for 10-15 minutes to aid in resuspension. |
| DNA is Degraded (smeared on gel) | Nuclease activity. | Work quickly and keep samples on ice when possible. Ensure EDTA is at the correct concentration in the extraction buffer. |
Conclusion
This compound, as a cationic surfactant, presents a powerful and versatile tool for the extraction and purification of high-quality genomic DNA from a variety of biological sources. Its mechanism of action, based on cell lysis and selective precipitation of a DNA-surfactant complex, is particularly effective for samples rich in inhibitors like polysaccharides. While specific, optimized protocols for this compound are not yet widely published, the principles of its application are well-understood through extensive research on analogous compounds such as CTAB. The protocols and technical information provided in this guide offer a solid foundation for researchers to adapt and optimize DNA extraction methods using this compound for their specific research needs, paving the way for successful downstream molecular analyses.
References
- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dnagenotek.com [dnagenotek.com]
- 5. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 6. Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Dodecylpyridinium Bromide as a Phase Transfer Catalyst in Biphasic Reactions
Abstract
Phase transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in immiscible phases. This application note provides a comprehensive technical guide on the use of 1-dodecylpyridinium bromide (DPB) as a highly effective phase transfer catalyst. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its application in biphasic reactions, and present quantitative data to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Introduction to Phase Transfer Catalysis and this compound
Many organic reactions involve a nucleophile, often an inorganic salt soluble in an aqueous phase, and an organic substrate soluble in a non-polar organic solvent. The mutual insolubility of these reactants creates a significant barrier to reaction, leading to extremely slow reaction rates. Phase transfer catalysis overcomes this challenge by employing a catalyst that transports the nucleophile from the aqueous phase into the organic phase, where it can readily react with the substrate.[1][2][3]
This compound (DPB), a quaternary ammonium salt, is an exemplary phase transfer catalyst.[4] Its amphipathic structure, consisting of a hydrophilic pyridinium head group and a long, hydrophobic dodecyl tail, allows it to effectively bridge the aqueous and organic phases.[4] The positively charged nitrogen atom of the pyridinium ring can pair with an anionic nucleophile, and the long alkyl chain facilitates the dissolution of this ion pair into the organic solvent.[2][4]
Physicochemical Properties of this compound
A thorough understanding of the catalyst's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 104-73-4 | [5][6] |
| Molecular Formula | C₁₇H₃₀BrN | [4][7] |
| Molecular Weight | 328.33 g/mol | [5][7] |
| Appearance | White to off-white solid or powder | [4] |
| Solubility | Soluble in water and alcohols; less soluble in non-polar solvents | [4] |
| SMILES | CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | [4][5] |
Mechanism of Action: The Starks' Extraction Mechanism
The catalytic cycle of this compound in a biphasic nucleophilic substitution reaction (e.g., the reaction of an alkyl halide with an aqueous solution of sodium cyanide) can be understood through the widely accepted Starks' extraction mechanism.[8]
-
Anion Exchange at the Interface: The DPB cation (Q⁺), initially paired with its bromide counter-ion (Br⁻), resides at the aqueous-organic interface. Here, it exchanges its bromide anion for the reactant nucleophile (e.g., CN⁻) from the aqueous phase. This process is an equilibrium, driven by the relative concentrations and hydration energies of the anions.
-
Transport into the Organic Phase: The newly formed ion pair, [DPB]⁺[CN]⁻, possesses sufficient lipophilicity due to the long dodecyl chain to be extracted from the interface into the bulk organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the "naked" nucleophile is highly reactive as it is not heavily solvated. It readily attacks the organic substrate (e.g., R-X), leading to the formation of the desired product (R-CN) and the regeneration of the DPB cation now paired with the leaving group (X⁻).
-
Return to the Interface: The [DPB]⁺[X]⁻ ion pair, being more hydrophilic than the [DPB]⁺[CN]⁻ pair, migrates back to the aqueous-organic interface to restart the catalytic cycle.
This continuous cycle efficiently shuttles the nucleophile into the organic phase, dramatically accelerating the reaction rate.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of this compound (DPB) in a biphasic reaction.
Applications and Experimental Protocols
DPB is a versatile catalyst for a wide range of biphasic reactions. Below are detailed protocols for two common applications.
Application 1: Nucleophilic Substitution - Synthesis of 1-Cyanobutane
This protocol details the synthesis of 1-cyanobutane from 1-bromobutane and aqueous sodium cyanide, a classic example of a Williamson-type reaction accelerated by PTC.
Materials:
-
1-Bromobutane (reagent grade)
-
Sodium cyanide (NaCN) (reagent grade, HIGHLY TOXIC )
-
This compound (DPB) (catalyst grade)
-
Toluene (anhydrous)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve sodium cyanide (X.X g, Y.Y mmol) in deionized water (50 mL).
-
Addition of Reagents: To the vigorously stirred aqueous solution, add a solution of 1-bromobutane (A.A g, B.B mmol) and this compound (0.05 equivalents relative to 1-bromobutane) in toluene (50 mL).
-
Reaction Conditions: Heat the biphasic mixture to 80°C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1-cyanobutane can be purified by fractional distillation.
Data Presentation: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield of 1-Cyanobutane (%) |
| 0 | 24 | < 5 |
| 1 | 6 | 75 |
| 2.5 | 5 | 92 |
| 5 | 4 | 95 |
Application 2: O-Alkylation - Synthesis of Phenyl Butyl Ether
This protocol describes the O-alkylation of phenol with 1-bromobutane under biphasic conditions using DPB.
Materials:
-
Phenol (reagent grade)
-
Sodium hydroxide (NaOH) (reagent grade)
-
1-Bromobutane (reagent grade)
-
This compound (DPB) (catalyst grade)
-
Dichloromethane (reagent grade)
-
Deionized water
-
Anhydrous sodium sulfate (for drying)
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve phenol (X.X g, Y.Y mmol) and sodium hydroxide (A.A g, B.B mmol) in deionized water (60 mL).
-
Addition of Catalyst and Substrate: To the stirred aqueous solution, add this compound (0.03 equivalents relative to phenol) followed by the dropwise addition of 1-bromobutane (C.C g, D.D mmol) over 30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously for 3-5 hours. Monitor the disappearance of phenol by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts and wash with 10% aqueous sodium hydroxide (2 x 40 mL) to remove any unreacted phenol, followed by a wash with deionized water (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude phenyl butyl ether can be purified by vacuum distillation.
General Experimental Workflow
Caption: A generalized workflow for biphasic reactions using DPB as a phase transfer catalyst.
Trustworthiness and Self-Validating Systems
The protocols provided are designed to be self-validating. The inclusion of reaction monitoring steps (TLC or GC) allows the researcher to track the progress of the reaction in real-time. The clear workup and purification procedures ensure the isolation of the desired product, and the purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. For optimal results, it is recommended to use freshly distilled solvents and high-purity reagents.
Conclusion
This compound is a robust and efficient phase transfer catalyst for a variety of biphasic organic transformations. Its amphipathic nature allows for the effective transport of nucleophiles into the organic phase, leading to significantly enhanced reaction rates and high yields under mild conditions. The protocols and data presented in this application note serve as a valuable resource for researchers in academia and industry, enabling the streamlined development of synthetic methodologies. The use of DPB aligns with the principles of green chemistry by often allowing for the use of water as a solvent and reducing the need for harsh reaction conditions.[1][3]
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. iajpr.com [iajpr.com]
- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 104-73-4 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Advanced Protein Solubilization Strategies Using 1-Dodecylpyridinium Bromide (DPB)
Abstract
The effective solubilization of proteins, particularly membrane proteins and those sequestered in inclusion bodies, remains a critical bottleneck in proteomics, structural biology, and biopharmaceutical development. While a plethora of detergents are available, their efficacy is highly protein-dependent, often requiring extensive screening. This guide introduces 1-Dodecylpyridinium Bromide (DPB), a cationic surfactant, as a potent and versatile tool for protein solubilization. We provide an in-depth analysis of its physicochemical properties, delineate its mechanism of action, and present detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to overcome challenges in protein solubility while preserving structural integrity and biological function.
Understanding this compound (DPB)
This compound is a quaternary ammonium salt featuring a positively charged pyridinium headgroup and a 12-carbon hydrophobic alkyl chain.[1] This amphipathic structure is the key to its function as a surfactant, enabling it to disrupt hydrophobic interactions within biological membranes and protein aggregates.[1][2]
Physicochemical Properties
The selection of a detergent is governed by its fundamental properties. DPB's characteristics make it a compelling choice for various solubilization challenges.
| Property | Value | Significance in Solubilization | Reference |
| Molecular Formula | C₁₇H₃₀BrN | Defines the basic chemical identity. | [1][3] |
| Molecular Weight | 328.33 g/mol | Important for calculating molar concentrations. | [3][4] |
| Appearance | White to off-white solid/powder | Indicates purity and aids in handling. | [1] |
| Critical Micelle Conc. (CMC) | ~4.4 mM (1440 ppm) | The concentration above which DPB self-assembles into micelles, a prerequisite for effective membrane solubilization.[5] Operating above the CMC is crucial for creating a micellar environment that can encapsulate and stabilize hydrophobic proteins. | [6] |
| Charge | Cationic | The positive charge can offer unique interaction profiles with proteins and lipids compared to anionic (e.g., SDS) or non-ionic (e.g., Triton X-100) detergents. | [] |
Mechanism of Action: A Cationic Detergent's Approach
The solubilization of membrane-bound or aggregated proteins by detergents is a multi-stage process driven by thermodynamics.[2] DPB follows a general mechanism but with nuances stemming from its cationic nature.
-
Partitioning: At concentrations below the CMC, DPB monomers insert their hydrophobic tails into the lipid bilayer or protein aggregates. This initial disruption weakens the native lipid-lipid and protein-protein interactions.[][8]
-
Saturation & Micelle Formation: As the DPB concentration increases and surpasses the CMC, the membrane or aggregate becomes saturated. The system's thermodynamics now favor the formation of mixed micelles.[2][5][]
-
Extraction & Solubilization: The lipid bilayer or protein aggregate fragments into smaller, soluble complexes. These complexes consist of the target protein, lipids (in the case of membrane proteins), and a surrounding shield of DPB molecules, forming protein-detergent-lipid mixed micelles.[][9] The hydrophobic regions of the protein are sequestered within the micelle's core, while the hydrophilic domains remain exposed to the aqueous buffer, rendering the entire complex soluble.[8]
The positive charge of the pyridinium headgroup can influence the solubilization efficiency based on the target protein's surface charge, offering an additional parameter for optimization.
Caption: Workflow of DPB-mediated protein solubilization.
Core Applications & Protocols
DPB's robust solubilizing power makes it suitable for two notoriously difficult classes of proteins: integral membrane proteins and inclusion bodies.
Solubilization of Integral Membrane Proteins
Causality: Integral membrane proteins are embedded within the hydrophobic core of the lipid bilayer.[8] Their extraction requires a detergent that can effectively mimic this environment, disrupting the native membrane while stabilizing the protein's transmembrane domains.[10][11] DPB achieves this by forming micelles that act as a surrogate membrane, shielding the protein's hydrophobic surfaces from the aqueous solvent.[9]
Protocol: Solubilization of Membrane Proteins from E. coli
This protocol provides a starting point. Optimal conditions, especially detergent concentration, must be determined empirically for each specific protein.
Materials:
-
Cell paste from E. coli expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1.0% (w/v) DPB (~30 mM)
-
Wash Buffer: Lysis Buffer containing 0.1% (w/v) DPB
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer (e.g., 5 mL per gram of paste). Lyse cells using a French press (two passes at >15,000 psi) or sonication.
-
Membrane Isolation: Centrifuge the lysate at 9,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at 100,000 x g for 1 hour at 4°C.
-
Membrane Wash (Optional but Recommended): Discard the supernatant. Resuspend the membrane pellet in Lysis Buffer to wash away loosely associated proteins. Repeat the ultracentrifugation step.
-
Solubilization: Resuspend the final membrane pellet in ice-cold Solubilization Buffer. Determine the total protein concentration (e.g., via BCA assay). Adjust the volume to achieve a final protein concentration of 5-10 mg/mL.
-
Expert Insight: The detergent-to-protein ratio is critical. A starting ratio of 10:1 (w/w) is often effective.[]
-
-
Incubation: Stir or gently rotate the suspension at 4°C for 1-2 hours. Avoid vigorous vortexing, which can cause denaturation.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in DPB micelles, ready for downstream purification.
Refolding and Solubilization of Inclusion Bodies
Causality: Inclusion bodies are dense aggregates of misfolded protein that form during high-level recombinant expression in bacteria.[12][13] Their recovery requires a two-step process: first, complete denaturation and solubilization to unfold the polypeptide chains, and second, refolding into the native, active conformation.[14] DPB can act as a "mild" solubilizing agent compared to harsh chaotropes like 8M urea, potentially preserving native-like secondary structures that facilitate more efficient refolding.[15]
Protocol: Solubilization and Refolding from Inclusion Bodies
Materials:
-
Purified inclusion body pellet
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 M Urea, 0.5% (w/v) DPB, 5 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH
Procedure:
-
Inclusion Body Washing: Wash the inclusion body pellet thoroughly with Wash Buffer to remove contaminating cellular components like membrane fragments and nucleic acids.[14][16] Centrifuge at 15,000 x g for 15 minutes and discard the supernatant. Repeat 2-3 times.
-
Solubilization: Resuspend the washed pellet in Solubilization Buffer. The combination of a low concentration of urea and DPB acts synergistically to unfold and solubilize the aggregated protein.[15] Incubate with gentle rotation for 1-2 hours at room temperature.
-
Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C. The supernatant contains the denatured, solubilized protein.
-
Refolding by Dilution: Slowly add the solubilized protein supernatant to a large volume of stirred, ice-cold Refolding Buffer (e.g., a 1:100 dilution ratio). The rapid dilution lowers the concentration of DPB and urea below their effective denaturing levels, allowing the protein to refold.
-
Trustworthiness Check: The L-Arginine in the refolding buffer acts as an aggregation suppressor, while the glutathione redox pair (GSSG/GSH) facilitates correct disulfide bond formation.
-
-
Incubation: Allow the refolding reaction to proceed for 12-48 hours at 4°C with gentle stirring.
-
Concentration & Purification: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration) and proceed with downstream purification (e.g., size-exclusion chromatography) to separate correctly folded monomer from aggregates and residual reagents.
Experimental Design & Optimization
The success of any solubilization protocol hinges on careful optimization. The interplay between detergent concentration, pH, and ionic strength is paramount.
Workflow for Optimization
A systematic approach is required to identify the optimal solubilization conditions for a novel protein.
Caption: A systematic workflow for optimizing DPB solubilization.
Comparative Analysis: DPB vs. Common Detergents
DPB offers a unique profile compared to other commonly used detergents. Its cationic nature can be advantageous for interacting with negatively charged proteins or lipid headgroups.
| Detergent | Class | Charge | Typical Use | Key Characteristics |
| This compound (DPB) | Quaternary Ammonium Salt | Cationic | Membrane proteins, Inclusion bodies | Strong solubilizer; offers unique electrostatic interactions. |
| Sodium Dodecyl Sulfate (SDS) | Alkyl Sulfate | Anionic | Denaturing electrophoresis | Very harsh, potent denaturant; typically unfolds proteins completely.[8] |
| Triton X-100 | Polyoxyethylene Ether | Non-ionic | General cell lysis, membrane proteins | Mild, non-denaturing; preserves protein structure and activity well.[17][18][19] |
| CHAPS | Zwitterionic Derivative | Zwitterionic | Membrane protein isolation | Mild detergent that is easily dialyzable due to a high CMC. |
Downstream Process Compatibility
A critical consideration is the compatibility of the chosen detergent with subsequent analytical and purification techniques.
Considerations for Chromatography and Electrophoresis
-
Ion-Exchange Chromatography (IEX): As a cationic detergent, DPB will bind strongly to cation-exchange resins and flow through anion-exchange resins. This must be accounted for during methods development. The protein-DPB complex will have a modified pI, potentially altering its binding behavior.
-
Size-Exclusion Chromatography (SEC): SEC is generally compatible with detergents. It is essential to include DPB at a concentration above its CMC in the running buffer to prevent the dissociation of micelles and subsequent protein aggregation.
-
SDS-PAGE: DPB is generally compatible, but its positive charge can sometimes lead to anomalous migration. Standard SDS-PAGE protocols, where SDS overwhelms the intrinsic charge of the protein and any bound detergents, are usually effective.
Methods for Detergent Removal
For certain applications, such as structural studies or in vivo assays, detergent removal is necessary.
-
Dialysis/Diafiltration: Ineffective for DPB due to its low CMC. Monomer concentration in equilibrium with micelles is too low for efficient removal.[20][21]
-
Hydrophobic Adsorption Chromatography: Resins like Bio-Beads SM-2 can effectively bind detergent monomers, gradually shifting the equilibrium to pull them from the protein-detergent complexes.
-
Precipitation: Methods like cold acetone precipitation can separate the protein from the bulk of the detergent-containing solution.[20][22]
Safety & Handling
As a quaternary ammonium compound, this compound requires careful handling.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[23] It is also very toxic to aquatic life.[24]
-
Precautions: Handle in a well-ventilated area or under a fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[23][24]
References
- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. pure.rug.nl [pure.rug.nl]
- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 10. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
- 15. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 17. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 18. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 19. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. chemos.de [chemos.de]
Evaluating 1-Dodecylpyridinium Bromide as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols
Introduction: The Challenge of Mild Steel Corrosion and the Role of Pyridinium-Based Inhibitors
Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, an electrochemical process that leads to its degradation when exposed to aggressive environments such as acidic solutions used in industrial cleaning and oil well acidification.[1] This degradation poses significant economic and safety challenges. Corrosion inhibitors are chemical compounds that, when added in small concentrations to the corrosive environment, can significantly decrease the rate of corrosion.[1][2]
Among the various classes of organic corrosion inhibitors, cationic surfactants like 1-dodecylpyridinium bromide (DPB) have garnered considerable attention.[3][4] These molecules typically feature a positively charged pyridinium head group and a long hydrophobic alkyl chain (dodecyl group). This amphiphilic nature facilitates their adsorption onto the metal surface, forming a protective barrier against corrosive species.[5][6] The inhibition mechanism involves the displacement of water molecules from the steel surface and the subsequent adsorption of the inhibitor molecules.
This guide provides a comprehensive overview of the application and evaluation of this compound as a corrosion inhibitor for mild steel in acidic media. We will delve into the underlying mechanisms, present detailed protocols for key evaluation techniques, and offer insights into the interpretation of the resulting data.
Mechanism of Corrosion Inhibition by this compound
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, thereby blocking the active sites for corrosion. This adsorption process is influenced by several factors, including the inhibitor's concentration, the temperature, and the nature of the corrosive medium.[7][8]
The proposed mechanism involves the following key steps:
-
Initial Interaction: In an acidic solution, the mild steel surface is positively charged. The bromide ions (Br⁻) from DPB first adsorb onto the positively charged metal surface.
-
Electrostatic Attraction: This layer of adsorbed anions creates a net negative charge on the surface, which then attracts the positively charged dodecylpyridinium cations (DP⁺).
-
Film Formation: The adsorbed DP⁺ ions, with their long hydrophobic dodecyl tails, form a dense, protective film on the steel surface. This film acts as a barrier, isolating the metal from the aggressive acidic environment.
DPB is typically classified as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][7]
Experimental Evaluation of this compound
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. This typically involves a combination of electrochemical techniques and surface analysis methods.
I. Electrochemical Measurements
Electrochemical methods provide rapid and sensitive means to assess the performance of corrosion inhibitors.[9][10][11] The two primary techniques employed are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
This technique involves polarizing the mild steel electrode from its open-circuit potential (OCP) in both the anodic and cathodic directions and measuring the resulting current.[12][13][14] The resulting polarization curve provides valuable information about the corrosion kinetics.
Protocol for Potentiodynamic Polarization:
-
Specimen Preparation:
-
Cut mild steel specimens into a suitable size (e.g., 1 cm x 1 cm).
-
Embed the specimens in an insulating resin, leaving a defined surface area exposed (e.g., 1 cm²).[15]
-
Sequentially polish the exposed surface with different grades of silicon carbide (SiC) paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.[12]
-
Degrease the polished specimens with acetone, rinse with distilled water, and dry them.
-
-
Solution Preparation:
-
Prepare the corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, by diluting the concentrated acid with distilled water.
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a series of test solutions with varying concentrations of DPB (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Fill the cell with the test solution.
-
-
Measurement Procedure:
-
Immerse the electrodes in the test solution and allow the system to stabilize for a predetermined period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[11]
-
-
Data Analysis:
-
From the polarization curve, determine the corrosion potential (Ecorr) and the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel extrapolation).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
-
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[9][16][17] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.
Protocol for Electrochemical Impedance Spectroscopy:
-
Specimen and Solution Preparation: Follow the same procedures as for potentiodynamic polarization.
-
Electrochemical Cell Setup: Use the same three-electrode cell as in the polarization measurements.
-
Measurement Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The EIS data is typically represented as Nyquist and Bode plots.[8]
-
The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates higher corrosion resistance.
-
The Bode plot provides information about the capacitive behavior of the interface.
-
Model the EIS data using an appropriate equivalent electrical circuit to extract quantitative parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[10][15]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.
-
II. Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the morphology of the mild steel surface and confirming the formation of a protective inhibitor film.[18][19][20]
SEM provides high-resolution images of the surface topography.
Protocol for SEM Analysis:
-
Specimen Preparation:
-
Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, gently rinse the specimens with distilled water and dry them.
-
-
Imaging:
-
Mount the specimens on SEM stubs.
-
Coat the specimens with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Acquire images of the surface at different magnifications.
-
-
Interpretation:
-
Compare the surface morphology of the specimen exposed to the uninhibited solution (which should show significant corrosion damage) with the specimen exposed to the inhibited solution (which should appear much smoother, indicating the formation of a protective film).[5]
-
III. Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor molecules and the metal surface, it is important to study the adsorption behavior. The Langmuir adsorption isotherm is commonly used to model this process.[5][21][22][23]
Procedure for Adsorption Isotherm Study:
-
Data Collection: Obtain the surface coverage (θ) values at different inhibitor concentrations from the electrochemical measurements (θ = IE% / 100).
-
Langmuir Isotherm Model: The Langmuir isotherm is represented by the equation: C / θ = 1 / Kads + C where C is the inhibitor concentration, θ is the surface coverage, and Kads is the adsorption equilibrium constant.
-
Data Analysis:
-
Plot C / θ versus C. A linear plot indicates that the adsorption of DPB on the mild steel surface follows the Langmuir isotherm.
-
Determine the value of Kads from the intercept of the line. A high value of Kads indicates strong adsorption of the inhibitor on the metal surface.[8]
-
-
Thermodynamic Calculations:
-
The standard free energy of adsorption (ΔG°ads) can be calculated using the following equation: ΔG°ads = -RT ln(55.5 Kads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L.
-
The sign and magnitude of ΔG°ads provide insights into the nature of the adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[2]
-
Data Presentation
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without DPB at 298 K
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -450 | 1000 | - |
| 50 | -465 | 350 | 65.0 |
| 100 | -470 | 180 | 82.0 |
| 200 | -475 | 90 | 91.0 |
| 500 | -480 | 45 | 95.5 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without DPB at 298 K
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 200 | - |
| 50 | 150 | 120 | 66.7 |
| 100 | 300 | 80 | 83.3 |
| 200 | 650 | 50 | 92.3 |
| 500 | 1200 | 30 | 95.8 |
Visualizations
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. A comprehensive evaluation using a combination of electrochemical and surface analysis techniques is crucial to fully characterize its performance and understand its mechanism of action. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to effectively assess the efficacy of DPB and other similar corrosion inhibitors. The strong adsorption of DPB onto the steel surface, leading to the formation of a protective barrier, is the key to its inhibitory action. Further investigations could explore the influence of temperature, synergistic effects with other compounds, and performance in different corrosive media to broaden the application scope of this promising inhibitor.
References
- 1. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies | MDPI [mdpi.com]
- 3. 4,4'-(((1E,5E)-pentane-1,5-diylidene)bis(azanylylidene))bis(1-dodecylpyridin-1-ium) bromide as a novel corrosion inhibitor in an acidic solution (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches [frontiersin.org]
- 9. ijcsi.pro [ijcsi.pro]
- 10. content.ampp.org [content.ampp.org]
- 11. gamry.com [gamry.com]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. matergenics.com [matergenics.com]
- 14. store.astm.org [store.astm.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. content.ampp.org [content.ampp.org]
- 19. researchgate.net [researchgate.net]
- 20. content.ampp.org [content.ampp.org]
- 21. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 22. content.ampp.org [content.ampp.org]
- 23. researchgate.net [researchgate.net]
The Pivotal Role of 1-Dodecylpyridinium Bromide in the Synthesis of Advanced Materials: Application Notes and Protocols
Introduction: Unveiling the Potential of 1-Dodecylpyridinium Bromide
This compound (DPB), a cationic surfactant with the chemical formula C₁₇H₃₀BrN, has emerged as a versatile and powerful tool in the bottom-up synthesis of advanced materials.[1] Its amphiphilic nature, characterized by a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail, allows it to self-assemble into micelles in solution, which can then act as templates, structure-directing agents, or stabilizers in the formation of a wide array of nanomaterials. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the critical role of DPB in the synthesis of mesoporous silica and gold nanoparticles. The subsequent sections will delve into the mechanistic principles that govern these synthetic processes and offer step-by-step procedures to achieve precise control over the final material properties.
Core Principles: The Mechanistic Underpinnings of DPB-Mediated Synthesis
The efficacy of this compound in materials synthesis is rooted in its ability to form micelles in aqueous solutions. These micelles are not static entities but are in a dynamic equilibrium with individual surfactant monomers. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). The size and shape of these micelles can be influenced by factors such as concentration, temperature, and the presence of salts, which in turn dictates the morphology and dimensions of the resulting nanomaterials.[2]
The positively charged pyridinium headgroup of DPB plays a crucial role in its function as a structure-directing agent. In the synthesis of mesoporous silica, for instance, these cationic headgroups interact with anionic silicate species, guiding their polycondensation around the micellar templates. Similarly, in the synthesis of gold nanoparticles, the DPB molecules can act as capping agents, adsorbing to the nanoparticle surface to control their growth and prevent aggregation.[3]
Application Note I: Synthesis of Mesoporous Silica Nanoparticles (MSNs) with Controlled Pore Structure
Mesoporous silica nanoparticles are highly sought-after materials for applications in drug delivery, catalysis, and separation technologies due to their high surface area, tunable pore size, and biocompatibility. This compound serves as an effective templating agent in a modified Stöber method to produce MSNs with well-defined pore structures.
Causality of Experimental Choices:
-
DPB as the Template: The self-assembled micelles of DPB act as a soft template around which the silica precursor, tetraethyl orthosilicate (TEOS), hydrolyzes and condenses. The size of the DPB micelles directly influences the pore size of the resulting MSNs.
-
Base Catalyst (NaOH): The basic medium catalyzes the hydrolysis and condensation of TEOS. The concentration of the base affects the rate of silica formation and can influence the particle size and morphology.
-
Ethanol as a Co-solvent: Ethanol helps to homogenize the aqueous and organic phases (DPB solution and TEOS), ensuring a uniform reaction.
-
Template Removal: Calcination or solvent extraction is necessary to remove the DPB template and open up the mesopores. Calcination provides a more complete removal, while solvent extraction can be a milder alternative for functionalized materials.
Experimental Protocol: Synthesis of MSNs using DPB Template
Materials:
-
This compound (DPB)
-
Tetraethyl orthosilicate (TEOS)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve 1.0 g of DPB in 480 mL of deionized water and 80 mL of ethanol in a round-bottom flask. Stir the solution at 80°C for 1 hour to ensure complete dissolution and micelle formation.
-
Addition of Base: Add 3.5 mL of 2 M NaOH solution to the template solution and continue stirring at 80°C for 30 minutes.
-
Silica Source Addition: While vigorously stirring, add 5.0 mL of TEOS dropwise to the solution. A white precipitate will form almost immediately.
-
Reaction: Continue stirring the mixture at 80°C for 2 hours to allow for the complete hydrolysis and condensation of TEOS.
-
Particle Collection: Collect the solid product by centrifugation or filtration and wash thoroughly with deionized water and ethanol to remove any unreacted precursors.
-
Template Removal (Calcination): Dry the as-synthesized particles in an oven at 60°C overnight. To remove the DPB template, calcine the powder in a furnace at 550°C for 5 hours with a heating rate of 1°C/min.
Expected Results and Characterization:
The resulting material should be a fine, white powder of mesoporous silica nanoparticles. The properties can be characterized by:
-
Transmission Electron Microscopy (TEM): To visualize the spherical morphology and ordered mesoporous structure.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore volume, and pore size distribution.
| Parameter | Typical Value |
| Particle Size | 100 - 200 nm |
| Pore Diameter | 2 - 4 nm |
| BET Surface Area | > 800 m²/g |
| Pore Volume | ~0.8 cm³/g |
Workflow Diagram:
Caption: Workflow for the synthesis of mesoporous silica nanoparticles using DPB as a template.
Application Note II: Synthesis of Gold Nanoparticles (AuNPs) with Controlled Size and Stability
Gold nanoparticles exhibit unique size- and shape-dependent optical properties, making them valuable in applications such as biosensing, imaging, and catalysis.[4] this compound can be employed as a capping agent to control the growth and stabilize the colloidal suspension of AuNPs during their synthesis via the reduction of a gold salt.
Causality of Experimental Choices:
-
DPB as a Capping Agent: The DPB molecules adsorb onto the surface of the forming gold nanoparticles. The positively charged pyridinium headgroups create a stabilizing electrostatic layer that prevents aggregation, while the hydrophobic dodecyl tails can influence the growth kinetics and final particle size. The concentration of DPB is a critical parameter for controlling the final size of the AuNPs.
-
Reducing Agent (Sodium Borohydride): A strong reducing agent like NaBH₄ is used to rapidly reduce Au³⁺ ions to Au⁰, leading to the nucleation of gold nanoparticles.
-
Ice Bath: The reaction is typically carried out in an ice bath to slow down the nucleation and growth processes, allowing for better control over the particle size distribution.
Experimental Protocol: Synthesis of DPB-Capped AuNPs
Materials:
-
This compound (DPB)
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Gold Salt Solution: Prepare a 0.25 mM solution of HAuCl₄ in deionized water.
-
DPB Solution: Prepare a 10 mM solution of DPB in deionized water.
-
Reaction Setup: In a clean flask, mix 10 mL of the 0.25 mM HAuCl₄ solution with a specific volume of the 10 mM DPB solution (e.g., 1 mL to achieve a final DPB concentration of approximately 0.9 mM). Place the flask in an ice bath and stir vigorously.
-
Reduction: While stirring, rapidly inject 0.3 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
Observation: The solution should immediately change color from pale yellow to ruby red, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring the solution in the ice bath for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized by the DPB capping layer.
-
Purification: The resulting colloidal suspension can be purified by centrifugation to remove excess reactants.
Quantitative Data and Expected Results:
The size of the synthesized AuNPs can be tuned by varying the concentration of DPB.
| DPB Concentration (mM) | Approximate AuNP Diameter (nm) |
| 0.1 | ~15 |
| 0.5 | ~10 |
| 1.0 | ~5 |
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak, typically around 520 nm for spherical nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the DPB-capped AuNPs.
Mechanism Visualization:
Caption: Mechanism of DPB-capped gold nanoparticle synthesis.
Conclusion and Future Outlook
This compound is a highly effective and versatile surfactant for the synthesis of advanced materials. Its role as a template in the formation of mesoporous silica and as a capping agent in the synthesis of gold nanoparticles allows for precise control over the morphology, size, and stability of the final products. The protocols provided in this guide serve as a foundation for researchers to explore and optimize the synthesis of these and other novel materials. Future research directions may include the use of DPB in the synthesis of other metal and metal oxide nanoparticles, as well as in the formation of complex hierarchical structures and functional polymer composites. The continued exploration of the fundamental interactions between DPB and inorganic precursors will undoubtedly lead to the development of new materials with tailored properties for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 1-Dodecylpyridinium Bromide
Welcome to our dedicated technical support center for 1-dodecylpyridinium bromide (DPB). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental setups. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of DPB solutions.
Understanding this compound: A Physicochemical Overview
This compound is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic pyridinium headgroup, governs its behavior in solution.[1] While generally soluble in polar solvents such as water and alcohols, its dissolution can be influenced by a variety of factors, often leading to experimental challenges.[1]
A key characteristic of surfactants like DPB is the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[2][3] Understanding the CMC is crucial, as it can impact the effective concentration of monomeric DPB in solution and influence its interaction with other molecules. The CMC of DPB in aqueous solution is temperature-dependent.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is most soluble in polar solvents. This includes water, ethanol, and methanol.[1] Its solubility is significantly lower in non-polar organic solvents. While precise quantitative data is not extensively published, the general solubility trend follows the principle of "like dissolves like."
Q2: I'm observing a cloudy solution or precipitate when dissolving DPB in water. What could be the cause?
A2: Cloudiness or precipitation upon dissolving DPB in water can be attributed to several factors:
-
Concentration: You may be exceeding the solubility limit of DPB at the given temperature.
-
Temperature: The solubility of many solids in water, including DPB, is temperature-dependent. Colder temperatures generally lead to lower solubility.
-
Purity of Water: The presence of impurities or other ions in the water can sometimes affect solubility.
-
pH of the Solution: Although DPB is a salt of a strong acid and a weak base, significant deviations from a neutral pH can potentially influence its solubility.
Q3: How does temperature affect the solubility of this compound?
Q4: Can I use a co-solvent to improve the solubility of DPB?
A4: Yes, using a co-solvent can be an effective strategy. A small amount of a water-miscible organic solvent, such as ethanol or methanol, can help to disrupt the crystal lattice of the solid DPB and improve its solvation.
Troubleshooting Guide: Overcoming DPB Solubility Issues
This section provides a systematic approach to troubleshooting and resolving common solubility challenges with this compound.
Issue 1: Incomplete Dissolution in Aqueous Solutions
If you are struggling to achieve a clear solution of DPB in water or an aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete dissolution of DPB.
Causality behind the steps:
-
Temperature: Increasing the kinetic energy of the solvent molecules enhances their ability to break down the solute's crystal lattice.
-
Sonication: High-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart solute aggregates and enhance dissolution.
-
Co-solvents: A water-miscible organic solvent can reduce the overall polarity of the solvent system, which can be favorable for solvating the hydrophobic dodecyl chain of DPB.
-
pH and Ionic Strength: For ionic compounds, the pH and the concentration of other ions (ionic strength) in the solution can affect solubility by influencing the activity of the solute and solvent molecules.
Issue 2: Precipitation of DPB in Buffer or Media
Precipitation of DPB after initial dissolution, especially when added to a complex buffer or cell culture media, can be a frustrating problem.
Potential Causes and Solutions:
-
Salting Out Effect: High concentrations of salts in your buffer can decrease the solubility of DPB. The ions from the buffer salts compete for solvent molecules, reducing the amount of "free" solvent available to dissolve the DPB.
-
Solution: Try preparing a more concentrated stock solution of DPB in a suitable solvent (e.g., water or a water/ethanol mixture) and adding it to the final buffer in a smaller volume. This minimizes the local concentration of DPB upon addition.
-
-
Interaction with Media Components: DPB, being a cationic surfactant, can interact with negatively charged molecules in your media, such as proteins or certain dyes, leading to the formation of insoluble complexes.
-
Solution: Perform a compatibility test by preparing a small-scale mixture of your DPB solution and the buffer/media to observe for any precipitation before proceeding with your main experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol provides a step-by-step method for preparing a standard aqueous stock solution of DPB.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Spatula and weighing paper/boat
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₇H₃₀BrN) is approximately 328.34 g/mol .[6] To prepare a 10 mM solution, you will need to dissolve 3.2834 mg of DPB per mL of water. For example, to make 10 mL of a 10 mM solution, you would need 32.834 mg of DPB.
-
Weigh the DPB: Accurately weigh the calculated amount of DPB using an analytical balance.
-
Initial Dissolution: Add the weighed DPB to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Stirring and Gentle Warming: Place the beaker on a magnetic stirrer and begin stirring. If the DPB does not dissolve readily at room temperature, gently warm the solution to 30-40°C while continuing to stir. Do not boil the solution.
-
Complete Dissolution: Continue stirring until all the solid has dissolved and the solution is clear.
-
Final Volume Adjustment: Once the solution is clear and has cooled to room temperature, quantitatively transfer it to a volumetric flask of the appropriate size.
-
Bring to Volume: Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: Utilizing a Co-solvent for Enhanced Solubility
This protocol is for situations where aqueous solubility is limited.
Caption: Workflow for using a co-solvent to prepare a DPB solution.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Remarks |
| Water | Soluble | Solubility is temperature-dependent. |
| Ethanol | Soluble | Can be used as a co-solvent to enhance aqueous solubility. |
| Methanol | Soluble | Similar to ethanol, can act as an effective co-solvent. |
| Dodecane | Insoluble | Forms liquid crystalline phases in ternary systems with water.[7] |
| Non-polar organic solvents | Generally Insoluble | Due to the polar pyridinium headgroup. |
Note: Quantitative solubility data (e.g., in g/100 mL) for this compound in various solvents at different temperatures is not widely available in the public domain. The information provided is based on qualitative descriptions from chemical suppliers and scientific literature. It is always recommended to perform small-scale solubility tests for your specific experimental conditions.
Conclusion
Successfully working with this compound hinges on a clear understanding of its surfactant properties and the factors that influence its solubility. By employing the systematic troubleshooting approaches, protocols, and background information provided in this guide, researchers can confidently prepare clear, stable solutions of DPB for their experimental needs.
References
- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. ovid.com [ovid.com]
- 5. akjournals.com [akjournals.com]
- 6. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phase Equilibria and Structure of the this compound-Dodecane-Water System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of 1-Dodecylpyridinium Bromide at Low Temperatures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of 1-dodecylpyridinium bromide (DPB) at low temperatures. As a Senior Application Scientist, this guide synthesizes fundamental principles with practical, field-proven solutions to empower you to overcome common experimental hurdles and ensure the integrity of your results.
Introduction: Understanding the Low-Temperature Behavior of this compound
This compound is a cationic surfactant widely utilized for its ability to form micelles, which are crucial in various applications, including drug delivery systems. However, its performance at low temperatures can be compromised by aggregation issues, primarily precipitation and crystallization. This guide provides a structured approach to diagnosing and resolving these problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and why is it used in my research?
A: this compound is a quaternary ammonium salt that acts as a cationic surfactant. Its amphiphilic nature, consisting of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail, allows it to self-assemble in solution to form micelles. These micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability, making DPB a valuable excipient in pharmaceutical formulations.
Q2: I've observed that my DPB solution, which is clear at room temperature, becomes cloudy or forms a precipitate when I cool it down. What is happening?
A: This phenomenon is likely due to the solution temperature dropping below the Krafft temperature (Tk) of DPB. The Krafft temperature is a critical threshold for ionic surfactants. Below this temperature, the solubility of the surfactant is lower than its critical micelle concentration (CMC), leading to the surfactant crystallizing out of the solution instead of forming micelles.[1]
Q3: What is the difference between the Krafft temperature and the Critical Micelle Concentration (CMC)?
A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously. The Krafft temperature is the minimum temperature at which micelles can form.[1] Essentially, for micelles to be present, the temperature of the solution must be above the Krafft temperature, and the concentration of the surfactant must be above the CMC.
Q4: I can't find a specific Krafft temperature for this compound in the literature. What is its value?
A: While the phase behavior of DPB has been studied, for instance at 40°C where it readily forms a micellar solution, a precise, universally agreed-upon Krafft temperature is not always readily available in literature and can be influenced by the purity of the surfactant and the composition of the solution (e.g., presence of salts or other additives).[2][3] Therefore, it is often necessary to determine the Krafft temperature experimentally for your specific system.
Troubleshooting Guide: From Problem to Solution
Issue 1: Precipitation or Crystallization of DPB at Low Temperatures
Symptoms:
-
The solution becomes cloudy or opaque upon cooling.
-
A solid precipitate forms at the bottom of the container.
Root Cause Analysis:
The primary cause is the temperature of your experiment being below the Krafft temperature of DPB in your specific solvent system. Below the Tk, the surfactant molecules prefer to arrange themselves in a crystalline lattice rather than forming micelles.[1]
Solutions:
-
Determine the Krafft Temperature of Your System: Knowledge is the first step to resolution. You can experimentally determine the Tk using the protocol provided in the "Experimental Protocols" section of this guide.
-
Adjust the Formulation to Lower the Krafft Temperature:
-
Incorporate Co-solvents: The addition of polar organic solvents can disrupt the packing of surfactant molecules in the crystalline state, thereby lowering the Krafft temperature.
-
Glycols (e.g., Propylene Glycol, Polyethylene Glycol): These are effective at depressing the freezing point and interfering with crystal formation.
-
Short-Chain Alcohols (e.g., Ethanol, Isopropanol): These can also increase the solubility of the surfactant at lower temperatures.[4]
-
-
Modify the Ionic Strength: The effect of salts on the Krafft temperature can be complex and depends on the specific ions. While some salts can increase the Tk, others may decrease it.[5] Careful empirical testing is required.
-
Workflow for Addressing Precipitation:
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Phase Equilibria and Structure of the this compound-Dodecane-Water System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternary Phase Equilibria of the this compound-Dodecanol-Water System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agritechem.com [agritechem.com]
- 5. Influence of hofmeister anions on the krafft temperature, surface and bulk behaviour of ionic surfactants in aqueous solution [lib.buet.ac.bd:8080]
Stability of 1-Dodecylpyridinium bromide solutions over time and temperature
Welcome to the technical support center for 1-Dodecylpyridinium Bromide (DPB) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of DPB solutions over time and at various temperatures. Our goal is to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Issues with DPB Solutions
This section addresses specific experimental challenges you may encounter. The troubleshooting workflows are designed to help you identify the root cause of the issue and provide actionable solutions.
Issue 1: My DPB solution has turned yellow/brown. Is it still usable?
Possible Cause: Discoloration of your DPB solution is often the first visual indicator of chemical degradation. This can be caused by prolonged exposure to light, elevated temperatures, or the presence of impurities. The pyridinium ring is susceptible to oxidative and other degradation pathways that can result in colored byproducts.
Troubleshooting & Resolution Protocol:
-
Visual Inspection and Record Keeping:
-
Performance Check (Functional Assay):
-
The ultimate test of usability is performance. If your application is sensitive to the surfactant properties of DPB (e.g., micelle formation, surface tension reduction), perform a small-scale functional assay.
-
Compare the performance of the discolored solution to a freshly prepared solution or a historical batch that performed well. A significant decrease in efficacy indicates that the degradation has impacted the active molecule.
-
-
Spectrophotometric Analysis (Optional):
-
For a more quantitative assessment, you can use a UV-Vis spectrophotometer. Scan the discolored solution and compare its spectrum to that of a fresh, colorless solution. The appearance of new absorption bands, particularly in the visible region, can confirm the presence of degradation products.
-
-
Decision:
-
For critical applications such as in drug development, it is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure reproducibility and avoid confounding results.
-
For non-critical applications, if a functional assay shows acceptable performance, you may choose to proceed, but be aware of the potential for variability.
-
Issue 2: I observe a precipitate in my DPB solution, especially after refrigeration. What should I do?
Possible Cause: Precipitation in a DPB solution can be due to two main reasons:
-
Low Temperature Crystallization: DPB, like many surfactants, has a critical temperature below which it may crystallize or form a solid hydrate, especially at higher concentrations. This is often reversible.
-
Chemical Degradation: In some cases, degradation products may be less soluble than DPB itself, leading to precipitation. This is typically not reversible by simple warming.
Troubleshooting & Resolution Protocol:
-
Gentle Warming:
-
Warm the solution to room temperature or slightly above (e.g., 30-40°C) with gentle agitation.[4] If the precipitate redissolves completely, it was likely due to low-temperature crystallization. The solution should be usable once it returns to a clear state.
-
Caution: Avoid aggressive heating, as high temperatures can accelerate degradation.[5][6]
-
-
Solubility Check:
-
If the precipitate does not redissolve upon warming, it may be an insoluble degradation product.
-
Verify the concentration of your solution. If you are working near the solubility limit of DPB in your solvent, minor temperature fluctuations can cause precipitation.
-
-
Filtration and Performance Testing:
-
If the precipitate is suspected to be a degradation product, you can attempt to remove it by filtration (e.g., using a 0.22 µm syringe filter).
-
After filtration, perform a functional assay on the clear filtrate to determine if the solution still meets your experimental requirements. However, be aware that the concentration of active DPB may have been reduced.
-
-
Recommendation:
-
To avoid crystallization, store solutions at the recommended room temperature.[1][2][3] If refrigeration is necessary for other components in your formulation, consider preparing the DPB solution at a lower concentration if your application allows.
-
For long-term storage, it is best to store DPB as a solid and prepare fresh solutions as needed.[2][3]
-
Issue 3: My experimental results are inconsistent when using older DPB solutions. How can I confirm if solution stability is the problem?
Possible Cause: Inconsistent results are a hallmark of a reagent that is degrading over time. For DPB, this can manifest as a loss of surfactant efficacy due to hydrolysis or other decomposition pathways. Hydrolysis of the alkyl halide can occur, leading to the formation of dodecanol and pyridinium hydrobromide, which will alter the properties of the solution.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Investigation:
-
Prepare a Fresh Standard: Always prepare a fresh solution of DPB from solid material for comparison. This will be your gold standard.
-
Parallel Experimentation: Design a critical experiment where you can directly compare the performance of your older solution against the freshly prepared one. All other experimental parameters should be kept identical.
-
Quantitative Analysis (If Applicable): If your assay has a quantitative readout (e.g., critical micelle concentration, particle size, drug solubility), this will provide the clearest evidence of a performance difference.
-
Analytical Characterization (Advanced): For a definitive answer, analytical techniques can be employed:
-
HPLC: High-Performance Liquid Chromatography can be used to quantify the amount of intact DPB and detect the appearance of degradation products.
-
NMR Spectroscopy: Nuclear Magnetic Resonance can provide structural information on the degradation products.
-
Mass Spectrometry: Can be used to identify the molecular weights of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound and its aqueous solutions?
A1: For optimal stability, this compound should be handled and stored as follows:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed container in a dry place at room temperature, protected from light.[1][2][3][10] | DPB is deliquescent and can absorb moisture from the air. A sealed container prevents this. Protection from light minimizes the risk of photo-degradation. |
| Aqueous Solution | Store in a well-closed container at room temperature, protected from light. For long-term storage, consider refrigeration (2-8°C), but be mindful of potential crystallization at higher concentrations. | Room temperature storage is generally recommended to avoid crystallization.[1][2][3] If refrigerated, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved before use. |
Q2: What is the expected shelf life of a DPB aqueous solution?
A2: The shelf life of a DPB solution is highly dependent on storage conditions and the required purity for the application. As a general guideline:
-
At Room Temperature (protected from light): For most applications, a freshly prepared solution should be used within a few days to a week for best results. For less sensitive applications, it may remain usable for several weeks, but periodic performance checks are advised.
-
Refrigerated (2-8°C): Refrigeration can slow down the rate of chemical degradation. However, the risk of crystallization increases. If the solution remains clear, it may be stable for a longer period (e.g., several weeks to a few months), but qualification before use is crucial.
Q3: Are there any visible signs of DPB degradation I should watch for?
A3: Yes, the primary visual indicators of DPB degradation in solution are:
-
Color Change: The development of a yellow or brown tint.
-
Precipitation: The formation of a solid that does not redissolve upon gentle warming.
-
Odor Change: While less common, the development of a pyridine-like odor could indicate significant degradation of the pyridinium headgroup.
Q4: Do freeze-thaw cycles affect the stability of DPB solutions?
A4: While there is limited specific data on freeze-thaw cycles for DPB, for many surfactant solutions, repeated freezing and thawing can affect micellar structures and potentially accelerate degradation. If you need to store aliquots frozen, it is recommended to perform a functional test to ensure performance is not compromised after thawing. For critical applications, it is best to avoid freeze-thaw cycles and prepare fresh solutions.
Q5: How does temperature affect the performance of DPB as a surfactant?
A5: Temperature can have a significant impact on the surfactant properties of DPB:
-
Critical Micelle Concentration (CMC): The CMC of ionic surfactants like DPB can vary with temperature.[11][12] This could be a critical factor in applications that rely on micelle formation.
-
Foaming Properties: For surfactants in general, foaming ability can increase with temperature, while foam stability tends to decrease.[6]
-
Adsorption: The adsorption of cationic surfactants onto surfaces can also be temperature-dependent.[13]
It is important to control the temperature in your experiments to ensure consistent performance of the DPB solution.
References
- 1. This compound | 104-73-4 [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-Dodecylpyridin-1-ium bromide | 104-73-4 [sigmaaldrich.com]
- 4. dechra.dk [dechra.dk]
- 5. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 9. praxilabs.com [praxilabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing 1-Dodecylpyridinium Bromide Interference in Biochemical Assays
Welcome to the technical support center for navigating the complexities of 1-Dodecylpyridinium bromide (DPB) in your experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve assay interference caused by this common cationic surfactant.
Introduction: The Double-Edged Sword of DPB
This compound is a cationic surfactant frequently employed in biochemical buffers to solubilize proteins, prevent non-specific binding, and stabilize reagents. However, its amphiphilic and charged nature can lead to significant and often misleading interference in a variety of common assays. Understanding the mechanisms of this interference is the first step toward robust and reproducible data. This guide provides a structured approach to identifying and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and why is it in my buffer? A1: DPB is a quaternary ammonium compound with a 12-carbon hydrophobic tail and a positively charged pyridinium headgroup. It is used as a detergent to:
-
Solubilize Proteins: Particularly membrane-associated proteins.
-
Prevent Aggregation: Keep proteins and compounds soluble and prevent them from forming non-specific aggregates that can inhibit enzymes.[1][2]
-
Reduce Non-Specific Binding: Minimize the adsorption of analytes to plasticware or other surfaces.
Q2: How does DPB generally interfere with biochemical assays? A2: DPB, as a cationic surfactant, can interfere through several mechanisms:
-
Direct Interaction with Reagents: Its positive charge can interact with anionic dyes or chelating agents, leading to high background signals or precipitation.[3][4]
-
Protein Denaturation: Like many detergents, it can unfold proteins, altering their native conformation and affecting enzyme activity or interaction with assay components.[5][6]
-
Micelle Formation: Above its Critical Micelle Concentration (CMC), DPB forms micelles that can sequester substrates, inhibitors, or dyes, altering their effective concentration.[7] The CMC for DPB in aqueous solution is approximately 14-16 mM.[8]
-
Membrane Disruption: In cell-based assays, its surfactant properties can disrupt the cell membrane, leading to cytotoxicity that masks the true effect of the compound being tested.
Q3: Which assays are most susceptible to interference from DPB? A3:
-
Protein Quantification Assays: Dye-binding assays like the Bradford assay are highly susceptible due to the interaction between the cationic DPB and the anionic Coomassie dye.[9][10]
-
Enzyme Kinetic Assays: Cationic detergents can inhibit or, less commonly, activate enzymes through direct electrostatic interactions.[5][11]
-
Cell Viability Assays: Assays like the MTT or XTT, which rely on metabolic activity, are compromised if DPB is cytotoxic to the cells being studied.[12]
Q4: What are the first signs that DPB might be interfering with my experiment? A4: Key indicators include:
-
High background readings in "buffer-only" or "no-enzyme" controls.
-
Poor reproducibility between replicate wells or experiments.
-
Non-linear or unusually shaped dose-response curves.
-
A significant loss of signal or cell death in control wells that contain DPB but not the test compound.
Troubleshooting Guides by Assay Type
This section provides systematic approaches to diagnose and resolve DPB interference in three common assay categories.
Workflow for Diagnosing DPB Interference
Before diving into specific assay types, follow this general workflow to determine if DPB is the source of your experimental issues.
Caption: General workflow for identifying DPB-related assay interference.
Protein Quantification Assays (Bradford & BCA)
Cationic detergents are notorious for interfering with standard protein assays.
| Assay | Mechanism of Interference with DPB | Common Symptoms |
| Bradford | The positively charged DPB can interact with the anionic Coomassie G-250 dye, causing a color change even without protein (false positive), or compete with proteins for dye binding (false negative).[4][13] | High background absorbance in controls; Underestimation of protein concentration. |
| BCA | While more detergent-compatible than Bradford[14], DPB can still interfere. It can cause precipitation of assay reagents or interact with the copper-chelation chemistry.[10][15] | Sample turbidity after adding reagents; Atypical color development. |
Troubleshooting Protocol: Bradford Assay
Symptom: Your blank (buffer with DPB) has high absorbance at 595 nm, or your protein standards are not linear.
Diagnostic Experiment: Quantify the Interference
-
Prepare Standards: Create a standard curve of a known protein (e.g., BSA) in your base buffer without DPB.
-
Prepare Parallel Standards: Prepare an identical set of protein standards in your complete buffer with the working concentration of DPB.
-
Prepare DPB Control: Prepare a "zero protein" sample containing only the buffer with DPB.
-
Run Assay: Perform the Bradford assay on all samples.
-
Analyze: Compare the standard curves. A high reading in the DPB-only control confirms direct reagent interference. A flattened or shifted curve in the DPB-containing standards indicates complex interference.
Solutions for Protein Assay Interference
-
Dilute the Sample: If the protein concentration is high, dilute the sample with a compatible buffer to reduce the DPB concentration below its interfering threshold.[9] Note: You must also dilute your standards in the same final buffer composition.
-
Protein Precipitation (Recommended): Use acetone or trichloroacetic acid (TCA) to precipitate the protein, separating it from the soluble DPB.[15]
-
Acetone Precipitation Protocol:
-
Add 4 volumes of ice-cold acetone to 1 volume of your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the DPB.
-
Air-dry the pellet briefly to remove residual acetone.
-
Resuspend the protein pellet in a DPB-free buffer (e.g., PBS) and proceed with the assay.
-
-
-
Use a Detergent-Compatible Assay: Switch to a formulation specifically designed to tolerate detergents, such as a detergent-compatible Bradford reagent or certain BCA assay kits.[3][14]
Enzyme Kinetic Assays
DPB can directly impact enzyme function, making it critical to distinguish true inhibition from assay artifacts.
Caption: DPB can cause enzyme denaturation via electrostatic interactions.
Symptom: You observe reduced enzyme activity in the presence of a DPB-containing buffer compared to a DPB-free control.
Diagnostic Experiment: Differentiate True Inhibition from Non-Specific Effects This protocol helps determine if the observed inhibition is due to a specific interaction or a non-specific artifact like aggregation, which DPB is often used to prevent.[2]
-
Prepare Enzyme Reaction Mixes:
-
Control: Standard assay buffer.
-
Test Condition: Standard assay buffer + working concentration of DPB.
-
Counter-Screen: Standard assay buffer + DPB + a non-ionic detergent (e.g., 0.01% Triton X-100).[1]
-
-
Run Kinetics: Measure the initial reaction rates (V₀) for your enzyme in all three conditions.[16]
-
Analyze Results:
-
If activity is low in the "Test Condition" but restored in the "Counter-Screen," the inhibition may be due to aggregation of your enzyme or substrate, which DPB is failing to prevent effectively.
-
If activity is low in both the "Test Condition" and the "Counter-Screen," the inhibition is likely a direct effect of DPB on the enzyme's catalytic function.
-
Solutions for Enzyme Assay Interference
-
Optimize DPB Concentration: Determine the lowest possible concentration of DPB that maintains substrate/enzyme solubility without significantly inhibiting the enzyme. Run a dose-response curve of DPB against enzyme activity.
-
Change Surfactant: If DPB proves too inhibitory, switch to a different class of detergent. Non-ionic (e.g., Triton X-100, Tween-20) or zwitterionic (e.g., CHAPS) detergents are often less denaturing than cationic ones.[6]
-
Sample Cleanup: If the protein of interest is being introduced in a DPB-containing buffer, consider buffer exchange via dialysis or a desalting column to move it into a more compatible assay buffer before the experiment.
Cell-Based Viability Assays (e.g., MTT, XTT, WST-1)
Surfactants are inherently disruptive to lipid membranes and can be cytotoxic. This toxicity is a direct form of interference in assays measuring cell health.
Symptom: Control cells (no test compound) show a significant decrease in viability when incubated with your DPB-containing vehicle buffer.
Diagnostic Experiment: Determine the Cytotoxic Threshold of DPB
-
Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare DPB Dilutions: Create a serial dilution of DPB in your cell culture medium, starting from your working concentration and decreasing downwards. Include a "medium-only" control.
-
Treat Cells: Replace the old medium with the medium containing the DPB dilutions.
-
Incubate: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: Add the MTT, XTT, or WST-1 reagent and measure the signal according to the manufacturer's protocol.[12]
-
Analyze: Plot cell viability versus DPB concentration to determine the concentration at which DPB itself causes a >10% reduction in viability (the cytotoxic threshold).
Solutions for Cell-Based Assay Interference
-
Reduce Vehicle Concentration: The most straightforward solution is to dilute your stock solutions such that the final concentration of DPB in the well is below its cytotoxic threshold.
-
Change Surfactant in Vehicle: If DPB is too toxic, consider using a less disruptive surfactant like a polyoxyethylene sorbitan (Tween) or a non-ionic detergent at a low concentration (e.g., <0.1%).
-
Control for Vehicle Effects: If a low, non-toxic concentration of DPB must be used, ensure that all wells, including the untreated and positive controls, contain the exact same final concentration of DPB. The data should then be normalized to the "vehicle-only" control.
Advanced Mitigation Strategies
If simple dilution or assay substitution is not feasible, more advanced techniques may be required to remove DPB from the sample.
Decision Tree for Mitigation Strategy
Caption: Decision tree for selecting a DPB mitigation strategy.
-
Dialysis / Buffer Exchange: Effective for removing detergents with a high CMC from protein solutions.[9] Since DPB has a relatively high CMC, it will exist as monomers in solution (especially after initial dilution) that can pass through the pores of a dialysis membrane, while the larger protein is retained. This is suitable for larger sample volumes.
-
Ion-Exchange Chromatography: As DPB is cationic, it can be removed by passing the sample through a cation-exchange resin. The positively charged DPB will bind to the resin. This requires careful buffer and pH selection to ensure the protein of interest does not also bind.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size. It can be used to separate small DPB monomers from larger protein molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 5. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Challenges and solutions in using 1-Dodecylpyridinium bromide for drug delivery formulations
Welcome to the technical support center for the application of 1-Dodecylpyridinium Bromide (DPB) in drug delivery formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and unlock the potential of this cationic surfactant. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to support your research and development efforts.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation of drug delivery systems using this compound. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental challenges.
Formulation & Stability
Question 1: My drug, which is poorly water-soluble, precipitates when I add it to the this compound (DPB) solution. What is happening and how can I fix this?
Answer: This is a common challenge when working with poorly soluble drugs and surfactants. Precipitation can occur for a few reasons:
-
Insufficient Micellar Solubilization: The concentration of DPB may be below its critical micelle concentration (CMC), meaning there are not enough micelles to encapsulate your drug. The CMC is the concentration at which surfactant molecules begin to form micelles.[1]
-
Drug-Surfactant Interaction: Your drug and DPB might be forming an insoluble complex, especially if your drug is anionic.
-
Solvent Effects: Rapid changes in solvent polarity when mixing your drug (likely dissolved in an organic solvent) with the aqueous DPB solution can cause the drug to crash out.
Troubleshooting Steps:
-
Ensure DPB Concentration is Above CMC: The CMC of DPB in water at 25°C is approximately 4.5 mM.[2] However, this value can be influenced by temperature, pH, and the presence of electrolytes.[1] It's crucial to work with DPB concentrations significantly above the CMC to ensure an adequate number of micelles for drug solubilization.
-
Optimize the Mixing Process: Instead of adding the drug directly to the DPB solution, try the following:
-
Thin-film hydration method: Dissolve your drug in a suitable organic solvent, evaporate the solvent to form a thin film, and then hydrate the film with the DPB solution. This allows for more efficient encapsulation of the drug within the micelles.
-
Solvent injection method: Dissolve your drug in a water-miscible organic solvent and inject it slowly into the vigorously stirring DPB solution. This can help to control the precipitation process.
-
-
Adjust pH and Ionic Strength: The solubility of your drug and the stability of the DPB micelles can be pH and ionic strength-dependent.[3][4] Systematically vary the pH and add neutral salts (e.g., NaCl) to your formulation to find the optimal conditions for stability.
-
Consider Co-solvents: The addition of a small amount of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) can improve the initial dispersion of the drug and facilitate its incorporation into the micelles.
Question 2: I've successfully formulated my drug with DPB, but the formulation is not stable and shows signs of precipitation or aggregation after a few days. How can I improve the long-term stability?
Answer: Long-term instability is a critical hurdle in formulation development. The primary causes are often related to Ostwald ripening, where larger particles grow at the expense of smaller ones, or changes in the drug's physical state (e.g., crystallization within the micelle).
Solutions:
-
Incorporate a Polymeric Stabilizer: Adding a hydrophilic polymer such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a poloxamer can provide steric hindrance, preventing micelle aggregation and improving stability.[5]
-
Optimize Drug Loading: Overloading the micelles can lead to instability. Determine the maximum drug loading capacity of your DPB system and work below this threshold.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your formulation. This removes the aqueous phase, preventing particle aggregation and drug degradation. A cryoprotectant (e.g., sucrose, trehalose) should be added to protect the formulation during freezing.
-
Conduct Formal Stability Studies: Perform stability testing under different temperature and humidity conditions as per ICH guidelines to understand the degradation kinetics and predict the shelf-life of your formulation.[6][7]
Toxicity & Biocompatibility
Question 3: I am concerned about the cytotoxicity of this compound (DPB). How can I mitigate its toxic effects in my formulation?
Answer: Cationic surfactants like DPB can exhibit cytotoxicity, primarily through disruption of cell membranes.[8] The positively charged pyridinium headgroup interacts with the negatively charged components of cell membranes, leading to increased permeability and cell lysis.
Strategies to Reduce Cytotoxicity:
-
Formulation Optimization: The cytotoxicity of DPB is concentration-dependent. Use the lowest effective concentration of DPB that provides adequate drug solubilization and stability.
-
Inclusion of Helper Lipids: Formulating DPB with neutral or zwitterionic lipids, such as phosphatidylcholines or cholesterol, can shield the positive charge of DPB and reduce its interaction with cell membranes.
-
PEGylation: Modifying the surface of your DPB-based nanoparticles with polyethylene glycol (PEG) can reduce their cytotoxicity by creating a hydrophilic shield that minimizes interactions with cell membranes.
-
Use of Less Toxic Alternatives: If the cytotoxicity of DPB remains a concern, consider alternative, more biocompatible surfactants or drug delivery systems.[9]
Question 4: How do I assess the hemolytic potential of my DPB-based formulation?
Answer: Hemolysis, the rupture of red blood cells, is a key indicator of the biocompatibility of injectable drug formulations. A standardized hemolysis assay should be performed to evaluate the hemolytic activity of your formulation.
Experimental Approach:
A detailed protocol for a hemolysis assay is provided in the "Experimental Protocols" section of this guide. The basic steps involve:
-
Preparing a suspension of red blood cells.
-
Incubating the red blood cells with different concentrations of your DPB formulation.
-
Centrifuging the samples to pellet the intact red blood cells.
-
Measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Calculating the percentage of hemolysis relative to positive (e.g., Triton X-100) and negative (e.g., saline) controls.[10][11]
Characterization
Question 5: What are the essential characterization techniques I should use for my DPB-based drug delivery system?
Answer: Thorough characterization is essential to ensure the quality, efficacy, and safety of your formulation. Key techniques include:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of your nanoparticles.
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM provides direct visualization of the shape and structure of your nanoparticles.
-
Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) is typically used to quantify the amount of drug encapsulated within the nanoparticles.[12] The formulas for calculating drug loading and encapsulation efficiency are provided in the "Data Presentation" section.
-
Critical Micelle Concentration (CMC): The CMC of your DPB formulation can be determined using techniques such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy using a probe like pyrene.[1][2]
-
In Vitro Drug Release: A dialysis-based method is commonly used to study the release profile of the drug from the DPB formulation over time in a physiologically relevant buffer.
Part 2: Data Presentation
Table 1: Physicochemical Properties of this compound (DPB)
| Property | Value | Reference |
| CAS Number | 104-73-4 | [13] |
| Molecular Formula | C₁₇H₃₀BrN | [13] |
| Molecular Weight | 328.33 g/mol | [13] |
| Appearance | White to off-white solid | [13] |
| Solubility | Soluble in water and ethanol | [13] |
| Critical Micelle Concentration (CMC) in water at 25°C | ~4.5 mM | [2] |
Table 2: Key Formulation Parameters and Their Calculation
| Parameter | Formula | Description | Reference |
| Drug Loading (DL %) | (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 | The percentage of the nanoparticle's mass that is composed of the drug. | |
| Encapsulation Efficiency (EE %) | (Weight of drug in nanoparticles / Initial weight of drug) x 100 | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
Part 3: Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of DPB using UV-Vis Spectroscopy with a Probe
This protocol describes a common method for determining the CMC of a surfactant using a hydrophobic probe that exhibits a change in its absorbance or fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
This compound (DPB)
-
Iodine (I₂) as the hydrophobic probe
-
Potassium Iodide (KI)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPB: Accurately weigh DPB and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 50 mM).
-
Prepare a series of DPB dilutions: From the stock solution, prepare a series of dilutions of DPB in deionized water, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 20 mM).
-
Prepare the Iodine-Potassium Iodide solution: Dissolve a small amount of iodine and a larger amount of potassium iodide in deionized water. The KI is used to increase the solubility of I₂ in water.
-
Add the probe to the DPB dilutions: Add a small, constant volume of the iodine-potassium iodide solution to each of the DPB dilutions.
-
Equilibrate the samples: Allow the samples to equilibrate for at least 30 minutes at a constant temperature.
-
Measure the absorbance: Measure the absorbance of each sample at the wavelength of maximum absorbance for the I₃⁻ complex (around 360 nm).
-
Plot the data: Plot the absorbance as a function of the logarithm of the DPB concentration.
-
Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Preparation of a DPB-based Drug Formulation using the Thin-Film Hydration Method
This protocol is suitable for encapsulating hydrophobic drugs into DPB micelles.
Materials:
-
This compound (DPB)
-
Drug of interest
-
A suitable volatile organic solvent for the drug (e.g., chloroform, methanol, acetone)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolve the drug and DPB: In a round-bottom flask, dissolve the drug and DPB in the chosen organic solvent. The molar ratio of drug to DPB will need to be optimized for your specific drug.
-
Form a thin film: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the drug and DPB on the inner surface of the flask.
-
Hydrate the film: Add the aqueous buffer (e.g., PBS) to the flask and hydrate the film by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipid components (if any are included).
-
Sonication: To reduce the particle size and create a homogenous dispersion, sonicate the formulation using a bath sonicator or a probe sonicator. The sonication time and power will need to be optimized.
-
Purification (optional): To remove any unencapsulated drug, the formulation can be centrifuged or dialyzed.
Protocol 3: Hemolysis Assay for Biocompatibility Assessment
This protocol provides a method to evaluate the hemolytic activity of your DPB formulation.
Materials:
-
Fresh whole blood from a healthy donor (with an anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (for positive control)
-
Your DPB-based drug formulation at various concentrations
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Isolate Red Blood Cells (RBCs): Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes. Discard the supernatant (plasma and buffy coat).
-
Wash the RBCs: Resuspend the RBC pellet in PBS and centrifuge again. Repeat this washing step at least three times to remove any remaining plasma proteins.
-
Prepare an RBC suspension: After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.
-
Prepare test samples: In separate microcentrifuge tubes, mix the RBC suspension with:
-
PBS (negative control)
-
1% Triton X-100 in PBS (positive control)
-
Your DPB formulation at different concentrations.
-
-
Incubate: Incubate all the tubes at 37°C for 1-2 hours.
-
Centrifuge: Centrifuge the tubes at a higher speed (e.g., 10,000 x g) for 5 minutes to pellet the intact RBCs and cell debris.
-
Measure absorbance: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm (the wavelength for hemoglobin).
-
Calculate % Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Part 4: Visualization & Formatting
Diagram 1: Mechanism of DPB-Induced Cell Membrane Disruption
Caption: DPB interaction with the cell membrane leading to cytotoxicity.
Diagram 2: Troubleshooting Workflow for Formulation Instability
Caption: A logical workflow for troubleshooting instability in DPB-based drug formulations.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asean.org [asean.org]
- 8. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
Technical Support Center: Ensuring the Stability of 1-Dodecylpyridinium Bromide in Rigorous Experimental Applications
Welcome to the technical support center for 1-Dodecylpyridinium bromide (DPB). This resource is designed for researchers, scientists, and drug development professionals who utilize DPB in their work and may encounter challenges related to its stability under harsh experimental conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your experiments and obtain reliable results.
Introduction: Understanding the Vulnerabilities of this compound
This compound is a quaternary ammonium salt and a cationic surfactant with a wide range of applications, including as a phase-transfer catalyst, an antimicrobial agent, and in the formulation of various chemical products. Its structure, featuring a positively charged pyridinium ring and a long alkyl chain, makes it susceptible to degradation under certain environmental stresses. Understanding these vulnerabilities is the first step toward preventing them.
The primary degradation pathways for this compound and similar N-alkylpyridinium salts include:
-
Nucleophilic Attack: The electron-deficient pyridinium ring is susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions.
-
Oxidation: The pyridinium ring can undergo oxidative degradation, especially in the presence of strong oxidizing agents or under photocatalytic conditions.
-
Reductive Degradation: The pyridinium cation can be reduced to form less stable dihydropyridine derivatives.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, often through processes like Hofmann elimination.
This guide will address how to mitigate these degradation pathways in your experimental setups.
Troubleshooting Guide: Diagnosing and Resolving DPB Degradation
This section is designed to help you identify the potential causes of DPB degradation in your experiments and provides actionable solutions.
Diagram: Troubleshooting Workflow for DPB Degradation
Caption: Troubleshooting workflow for identifying and mitigating the degradation of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
General Stability and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[3]
Q2: My solid this compound has become clumpy and difficult to handle. What is the cause and how can I prevent it?
A2: This is likely due to the hygroscopic nature of the compound, meaning it readily absorbs moisture from the atmosphere. To prevent this, always handle the solid in a low-humidity environment, such as a glove box or by minimizing the time the container is open to the air. Store it in a desiccator containing a suitable drying agent.
pH-Related Degradation
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to mildly acidic conditions. In strongly basic solutions (pH > 9), the pyridinium ring becomes susceptible to nucleophilic attack by hydroxide ions, which can lead to ring-opening or the formation of other degradation products. While generally stable in strong acids, extreme acidic conditions can potentially lead to hydrolysis if other susceptible functional groups are present in the molecule.
Q4: I need to run a reaction in a basic medium. How can I protect the this compound?
A4: If possible, use a non-nucleophilic organic base instead of inorganic hydroxides. If an aqueous basic solution is necessary, keep the temperature as low as possible to minimize the rate of degradation. Running the reaction in a biphasic system where the DPB remains predominantly in the organic phase can also limit its exposure to aqueous hydroxide.
Thermal and Oxidative Degradation
Q5: At what temperature does this compound start to decompose?
Q6: I am using hydrogen peroxide in my experiment. Will this degrade the this compound?
A6: Yes, hydrogen peroxide is a strong oxidizing agent and can lead to the degradation of the pyridinium ring. Studies on similar compounds have shown that oxidative conditions can lead to the formation of novel degradation products.[4] If the use of an oxidant is unavoidable, consider using a milder one or adding a stabilizer.
Q7: What kind of stabilizers can I use to prevent oxidative degradation?
A7: The use of radical scavengers or antioxidants can be effective. Common examples include:
-
Butylated hydroxytoluene (BHT): A phenolic antioxidant that can inhibit radical-mediated oxidation.
-
α-Tocopherol (Vitamin E): A natural antioxidant that is effective in protecting against lipid peroxidation and may offer protection to the alkyl chain and pyridinium ring.[5]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous systems.[6]
The choice of stabilizer will depend on the solvent system and the specific reaction conditions. It is recommended to perform a small-scale pilot experiment to determine the optimal stabilizer and its concentration.
Reductive Degradation
Q8: What happens when this compound is exposed to a reducing agent like sodium borohydride (NaBH₄)?
A8: Strong reducing agents like sodium borohydride and lithium aluminum hydride can reduce the pyridinium cation to 1,2- or 1,4-dihydropyridine derivatives.[3][7][8] These reduced forms are generally less stable and can undergo further reactions. If the pyridinium moiety is essential for the desired properties of the molecule, the use of strong reducing agents should be avoided.
Q9: Are there any reducing agents that are less likely to degrade the pyridinium ring?
A9: The reactivity of reducing agents is highly dependent on the specific substrate and reaction conditions. Milder reducing agents, such as those used in catalytic transfer hydrogenation, might be more selective. However, if the reduction of another functional group in the presence of a pyridinium ring is required, it is advisable to consult the literature for specific examples or consider a protecting group strategy for the pyridinium moiety, if feasible.
Diagram: Degradation Pathways of this compound
Caption: Major degradation pathways of this compound under harsh experimental conditions.
Experimental Protocols: Monitoring Degradation
To ensure the integrity of your this compound, it is crucial to have reliable analytical methods to detect and quantify any potential degradation.
Protocol 1: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for monitoring the purity of DPB and detecting the formation of less polar degradation products.
Table 1: RP-HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Sample Preparation: Prepare a stock solution of your this compound in the mobile phase. For forced degradation studies, subject aliquots of the stock solution to the stress conditions (e.g., add acid, base, or oxidant and incubate).
-
Analysis: Inject the samples onto the HPLC system. The parent DPB peak should be well-resolved. The appearance of new peaks, particularly those eluting earlier (more polar) or later (less polar), can indicate degradation.
-
Quantification: The percentage of degradation can be estimated by comparing the peak area of the parent compound to the total area of all peaks.
Protocol 2: Analysis of Polar Degradants by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an effective technique for retaining and separating highly polar compounds that may not be well-retained by RP-HPLC.
Table 2: HILIC Method Parameters
| Parameter | Recommended Conditions |
| Column | Bare silica or amide-bonded phase (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water, pH 3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm and/or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Procedure:
-
Sample Preparation: Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (i.e., high in organic solvent).
-
Analysis: Inject the sample onto the HILIC column. This method is particularly useful for identifying polar degradation products that may result from ring cleavage.
Protocol 3: Structural Identification of Degradation Products by LC-MS and NMR
For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
-
LC-MS: By coupling the HPLC or HILIC methods described above with a mass spectrometer, you can obtain the molecular weights of the degradation products, which is a critical piece of information for structural elucidation.[5][9]
-
NMR: If a degradation product can be isolated in sufficient quantity (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm its identity.[4]
Conclusion
By understanding the potential degradation pathways of this compound and implementing the appropriate preventative measures and analytical controls, researchers can ensure the stability and reliability of their experiments. This guide provides a comprehensive framework for troubleshooting and mitigating degradation, ultimately leading to more accurate and reproducible scientific outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Deaminative Reductive Methylation of Alkylpyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 5. Examination of the suitability of alpha-tocopherol as a stabilizer for ultra-high molecular weight polyethylene used for articulating surfaces in joint endoprostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understand the Stabilization Engineering of Ascorbic Acid, Mapping the Scheme for Stabilization, and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
Purification strategies to remove impurities from synthesized 1-Dodecylpyridinium bromide
Welcome to our dedicated technical support guide for the purification of synthesized 1-dodecylpyridinium bromide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this cationic surfactant. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you obtain a high-purity product for your critical applications.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound is typically a straightforward nucleophilic substitution reaction, specifically a Menshutkin reaction, between pyridine and 1-bromododecane.[1] The reaction can be performed neat or in a solvent such as isopropanol or acetonitrile.[2][3]
Caption: Synthesis of this compound.
Despite the reaction's simplicity, achieving high purity requires addressing the removal of unreacted starting materials and any potential side products.
Common Impurities:
-
Unreacted Pyridine: Being a volatile liquid, excess pyridine is a common impurity.
-
Unreacted 1-Bromododecane: This long-chain alkyl halide can remain if the reaction does not go to completion.
-
Colored Impurities: The product may exhibit a yellow or brownish hue. This can be due to impurities in the starting materials or minor degradation/side reactions, potentially involving the formation of oxidized species.[4]
-
Solvent Residues: If a solvent is used in the synthesis, it must be thoroughly removed.
Troubleshooting and Purification FAQs
This section provides answers to frequently encountered issues during the purification of this compound.
Q1: My crude product is a sticky solid or an oil. How can I get a crystalline product?
A1: Oiling out or the formation of a sticky solid is a common issue, especially with ionic compounds like this compound. This often indicates the presence of impurities that depress the melting point or interfere with crystal lattice formation.[5][6]
Causality:
-
Excess Pyridine: Unreacted pyridine can act as a solvent, preventing the product from solidifying.
-
High Impurity Level: A significant amount of unreacted 1-bromododecane or other byproducts can disrupt the crystallization process.[5]
-
Inappropriate Solvent for Precipitation/Washing: Using a solvent in which the product is partially soluble for washing can lead to a sticky consistency.
Troubleshooting Steps:
-
Initial Wash with a Non-polar Solvent: A thorough wash with a non-polar solvent like diethyl ether or hexane can effectively remove the non-polar 1-bromododecane. It is crucial that this compound is insoluble in this solvent.
-
Removal of Pyridine:
-
Co-evaporation: Add toluene to the crude product and evaporate under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with pyridine, facilitating its removal.
-
Acidic Wash (for solvent-based workup): If your product is dissolved in an organic solvent immiscible with water, you can wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). Pyridine will be protonated to form water-soluble pyridinium hydrochloride, which will partition into the aqueous layer. Caution: Ensure your product is stable under acidic conditions.
-
-
Recrystallization: This is the most effective method for obtaining a pure, crystalline product.
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For this compound, several systems have proven effective.
| Recrystallization Solvent/System | Procedure Notes | Advantages & Disadvantages |
| Acetone | Dissolve the crude product in a minimal amount of hot acetone. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[7] | Advantages: Good for removing non-polar impurities. Acetone is volatile and easily removed. Disadvantages: May not be effective for removing more polar impurities. |
| Ethyl Acetate / Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate. While hot, add hexane dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.[8] | Advantages: Excellent for fine-tuning the polarity to selectively crystallize the product while leaving impurities in the mother liquor.[9] Disadvantages: Requires careful optimization of the solvent ratio. |
| Ethanol / Diethyl Ether | Dissolve the crude product in a minimal amount of warm ethanol. Slowly add diethyl ether until persistent cloudiness is observed. Warm the mixture slightly to redissolve, then cool slowly. | Advantages: A versatile system for many ionic compounds. Disadvantages: Diethyl ether is highly volatile and flammable. |
Expert Tip: To avoid "oiling out," where the product separates as a liquid instead of a solid, ensure the solution is not supersaturated at a temperature above the product's melting point.[6][10] If oiling out occurs, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also promote proper crystallization.[11]
Q3: My final product has a yellow or brown color. How can I decolorize it?
A3: Colored impurities are common in the synthesis of quaternary ammonium salts and often arise from oxidized species or impurities in the starting materials. [4]
Purification Strategy: Activated Carbon Treatment
-
Dissolve the Product: During the recrystallization process, after dissolving the crude this compound in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Brief Heating: Swirl or stir the mixture and gently heat for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool and crystallize as usual.
Caption: Decolorization workflow using activated carbon.
Q4: How can I confirm the purity of my this compound?
A4: A combination of analytical techniques should be used to assess purity.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for identifying impurities.[12]
-
Look for:
-
Signals corresponding to pyridine (aromatic protons).
-
Signals from 1-bromododecane (aliphatic protons, particularly the -CH₂Br signal).
-
Residual solvent peaks.
-
-
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials. The ionic product will typically have a much lower Rf value than the less polar starting materials on a silica gel plate.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
Detailed Experimental Protocols
Protocol 1: Purification by Washing
This method is suitable for a crude product that is already a solid and primarily contains non-polar impurities.
-
Transfer the crude this compound to a flask.
-
Add a sufficient volume of cold diethyl ether to form a slurry.
-
Stir the slurry vigorously for 15-20 minutes.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with a small amount of fresh, cold diethyl ether.
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
This is a robust method for achieving high purity.
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Keep the solution heated and stirring.
-
Slowly add hexane dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. US3146267A - Production and decolorization of quaternary ammonium compounds - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to 1-Dodecylpyridinium Bromide (DPB) and CTAB as Cationic Surfactants for Researchers and Drug Development Professionals
In the realm of surfactants, the choice of agent can profoundly influence experimental outcomes, from the synthesis of nanomaterials to the formulation of effective drug delivery systems. Among the cationic surfactants, 1-dodecylpyridinium bromide (DPB) and cetyltrimethylammonium bromide (CTAB) are two prominent compounds frequently employed. This guide provides an in-depth comparative analysis of DPB and CTAB, delving into their fundamental physicochemical properties, performance in key applications, and the underlying principles that govern their behavior. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.
Molecular Architecture: A Tale of Two Cationic Heads
At the heart of their differing properties lies the subtle yet significant variation in their molecular structures. Both surfactants share a bromide counter-ion and a hydrophobic alkyl chain, but their hydrophilic head groups distinguish them. CTAB features a quaternary ammonium head group, while DPB possesses a pyridinium head group.
Caption: Molecular formulas of CTAB and DPB.
The quaternary ammonium head group of CTAB is aliphatic and sterically flexible, whereas the pyridinium head group of DPB is aromatic and planar. This structural difference influences the charge distribution, hydration, and packing parameters of the surfactants, which in turn dictate their self-assembly and interfacial behavior. Pyridinium head groups, with their aromatic character, can engage in additional interactions, such as π-π stacking, which may affect their aggregation properties.[1]
Fundamental Physicochemical Properties: A Head-to-Head Comparison
The performance of a surfactant is intrinsically linked to its fundamental physicochemical properties. Here, we compare key parameters for DPB and CTAB.
| Property | This compound (DPB) | Cetyltrimethylammonium Bromide (CTAB) | Significance for Researchers |
| Critical Micelle Concentration (CMC) | ~15-20 mM | ~0.9-1.0 mM | Lower CMC indicates greater efficiency in forming micelles, which is crucial for applications like solubilization and nanoparticle templating. |
| Surface Tension at CMC (γCMC) | ~38-40 mN/m | ~36-39 mN/m | Lower γCMC signifies better surface activity and wetting ability. |
| Aggregation Number (Nagg) | ~40-60 | ~60-100 | Reflects the number of surfactant molecules in a micelle, influencing the size and solubilization capacity of the micelles. |
| Thermodynamics of Micellization | Spontaneous, entropy-driven | Spontaneous, entropy-driven | Understanding the thermodynamic driving forces aids in predicting the effect of temperature and additives on micellization. |
Note: The values presented are approximate and can vary with experimental conditions such as temperature, solvent, and presence of electrolytes.
A study comparing 1-alkylpyridinium bromides with alkyltrimethylammonium bromides revealed that for the same alkyl chain length, the pyridinium surfactants generally exhibit a higher CMC than their quaternary ammonium counterparts.[2] This suggests that the pyridinium head group is more hydrophilic or that steric hindrance from the planar ring makes micelle formation less favorable compared to the more compact trimethylammonium head group.
Performance in Key Applications: A Comparative Analysis
The distinct physicochemical properties of DPB and CTAB translate into differential performance in various applications.
Nanoparticle Synthesis
Both DPB and CTAB are widely used as capping and structure-directing agents in the synthesis of nanoparticles. Their primary role is to adsorb onto the surface of growing nanocrystals, controlling their size, shape, and preventing aggregation.
-
CTAB: It is famously employed in the seed-mediated synthesis of gold nanorods, where it forms a bilayer on the gold surface, directing anisotropic growth.[3] The concentration of CTAB is a critical parameter that influences the aspect ratio of the nanorods.
-
DPB: While less common than CTAB for gold nanorod synthesis, pyridinium-based surfactants have been utilized in the synthesis of various other nanoparticles, where the aromatic head group can offer different binding affinities to specific crystal facets.
The choice between DPB and CTAB in nanoparticle synthesis often depends on the desired morphology and the specific chemistry of the nanoparticle material. The stronger binding of the pyridinium ring to certain metal surfaces could offer an advantage in specific synthetic protocols.
Antimicrobial Activity
Cationic surfactants, in general, exhibit antimicrobial properties due to their ability to disrupt the negatively charged cell membranes of bacteria.
-
CTAB: As a quaternary ammonium compound, CTAB is a well-known biocide.[4] Its mechanism involves electrostatic interaction with the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
-
DPB: Pyridinium-based surfactants also demonstrate potent antimicrobial activity.[1] The planar pyridinium ring may facilitate deeper insertion into the lipid bilayer of the cell membrane, potentially enhancing its disruptive effect.[1]
Direct comparative studies on the antimicrobial efficacy of DPB and CTAB with the same alkyl chain length are not abundant. However, the general consensus is that both are effective antimicrobial agents, with the specific minimum inhibitory concentrations (MICs) varying depending on the bacterial strain.
Drug Delivery Systems
The ability of surfactants to form micelles makes them attractive as vehicles for solubilizing and delivering poorly water-soluble drugs.
-
CTAB: CTAB-based microemulsions and micellar solutions have been explored for the topical and oral delivery of various drugs.[5][6][7] They can enhance drug solubility and permeability across biological membranes.
-
DPB: While less extensively studied than CTAB in drug delivery, the unique properties of the pyridinium head group could offer advantages. The potential for π-π stacking interactions with aromatic drug molecules could lead to higher drug loading within the micellar core.
The choice of surfactant in a drug delivery formulation is critical and must consider not only efficacy but also toxicity. Both DPB and CTAB can exhibit cytotoxicity, which is a significant consideration in their application in pharmaceutical formulations.
Experimental Protocols: A Guide for the Lab
To ensure scientific integrity and reproducibility, here are detailed protocols for key experimental techniques used to characterize and compare surfactants like DPB and CTAB.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method relies on the change in the conductivity of a surfactant solution as micelles begin to form.
Methodology:
-
Prepare a stock solution of the surfactant (e.g., 50 mM DPB or CTAB) in deionized water.
-
Place a known volume of deionized water in a beaker with a magnetic stirrer and a conductivity probe.
-
Titrate the water with small aliquots of the surfactant stock solution, allowing the solution to equilibrate after each addition.
-
Record the conductivity after each addition.
-
Plot the specific conductance versus the surfactant concentration.
-
Identify the CMC as the point of intersection of the two linear portions of the plot.
Caption: Workflow for CMC determination by conductometry.
Evaluation of Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare a series of dilutions of the surfactant (DPB or CTAB) in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the target bacterium (e.g., E. coli or S. aureus).
-
Include positive and negative controls.
-
Incubate the samples under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC as the lowest concentration of the surfactant at which no visible growth is observed.
Conclusion: Selecting the Right Tool for the Job
Both this compound and cetyltrimethylammonium bromide are powerful cationic surfactants with a broad range of applications. The choice between them should be guided by a thorough understanding of their distinct physicochemical properties and the specific requirements of the application.
-
CTAB , with its lower CMC, is often the more efficient choice for applications requiring rapid micelle formation at low concentrations. Its well-established role in the synthesis of anisotropic nanoparticles makes it a go-to surfactant in that field.
-
DPB , with its aromatic pyridinium head group, offers unique interaction capabilities that may be advantageous in specific contexts, such as drug delivery of aromatic compounds or catalysis. Its higher CMC may require using it at higher concentrations to achieve micellization.
Ultimately, the optimal surfactant choice will be application-dependent and may require empirical testing. This guide provides the foundational knowledge to make a rational and informed decision, empowering researchers to advance their work with greater precision and success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Dodecylpyridinium Bromide and Other Quaternary Ammonium Antimicrobials
<
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Introduction: The Role of Quaternary Ammonium Compounds in Antimicrobial Applications
Quaternary Ammonium Compounds (QACs) are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their molecular structure, characterized by a positively charged nitrogen atom bonded to four organic groups, is central to their function. This cationic nature facilitates their interaction with negatively charged components of microbial cell membranes, leading to cell disruption and death.[1] Among the diverse range of QACs, 1-dodecylpyridinium bromide (DPB) has garnered significant interest. This guide provides a comparative analysis of the antimicrobial efficacy of DPB against other commonly used QACs, such as benzalkonium chloride (BAC), cetylpyridinium chloride (CPC), and benzethonium chloride, supported by experimental data to inform researchers and drug development professionals.
Comparative Efficacy of Quaternary Ammonium Compounds
The antimicrobial efficacy of QACs is influenced by several factors, including the length of the N-alkyl chain, the nature of the heterocyclic or aromatic ring, and the counter-ion. Generally, QACs with an alkyl chain length of 12 to 16 carbons exhibit optimal antimicrobial activity.[2]
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. The following table summarizes available MIC data for DPB and other QACs against a range of common pathogens. Lower MIC values indicate greater efficacy.
| Microorganism | This compound (DPB) | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) | Benzethonium Chloride | Test Method |
| Staphylococcus aureus (Gram-positive) | Data not available in searched documents | 5 µg/mL[3] | - | - | Broth microdilution[3] |
| Escherichia coli (Gram-negative) | Data not available in searched documents | 20 µg/mL[3] | - | - | Broth microdilution[3] |
| Pseudomonas aeruginosa (Gram-negative) | Data not available in searched documents | 31 µg/mL[3] | - | - | Broth microdilution[3] |
| Acinetobacter baumannii (MDR) | High activity observed[4] | - | - | - | Broth microdilution[4] |
Note: Direct comparative studies providing specific MIC values for this compound against other QACs under identical conditions are limited in the searched literature. The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.
Mechanism of Action: A Deeper Dive
The primary mechanism of action for QACs involves the disruption of the microbial cell membrane. The positively charged head of the QAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1]
Molecular docking studies have suggested that 1-dodecylpyridinium compounds may also inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as FabG, presenting a potential secondary mechanism of action.[4]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. Antimicrobial efficacy of the use of mouthwash with cetylpiridinium chloride for aerosol producing procedures. A systematic review [scielo.sa.cr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Validating the mechanism of corrosion inhibition by 1-Dodecylpyridinium bromide using electrochemical methods
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of available compounds, quaternary ammonium salts, such as 1-Dodecylpyridinium bromide (DDPB), have emerged as highly effective agents, particularly in acidic environments.[1][2][3] Their efficacy stems from their ability to adsorb onto a metal's surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[4][5] However, asserting this mechanism requires rigorous, quantitative validation. This guide provides an in-depth exploration of the electrochemical methods used to elucidate and validate the corrosion inhibition mechanism of DDPB, offering a framework for researchers and professionals in materials science and chemical engineering.
The Inhibitor in Focus: this compound (DDPB)
DDPB is a cationic surfactant. Its molecular structure, featuring a positively charged pyridinium head and a long hydrophobic dodecyl tail, is the key to its inhibitory action. The positively charged head facilitates its adsorption onto the typically negatively charged metal surface in acidic solutions, while the long alkyl chain forms a dense, water-repellent layer. This barrier effectively blocks the active sites for corrosion.[4]
Core Principles: Unveiling the Mechanism through Electrochemistry
Electrochemical techniques are indispensable for studying corrosion and its inhibition.[6][7][8] They offer high sensitivity and the ability to probe the metal-solution interface in real-time, providing quantitative data on corrosion rates and the effectiveness of inhibitors.[9] The primary methods for validating the mechanism of DDPB are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[10][11]
The Adsorption Story: Physisorption vs. Chemisorption
The interaction between an inhibitor and a metal surface is broadly categorized into two types of adsorption:
-
Physisorption: This involves electrostatic forces between the charged inhibitor molecule and the charged metal surface. It is a relatively weak and reversible process.
-
Chemisorption: This entails the formation of a coordinate bond between the inhibitor and the metal, involving charge sharing or transfer. This is a stronger, more specific, and often irreversible interaction.
Electrochemical data, particularly when analyzed in conjunction with adsorption isotherm models, can help distinguish between these mechanisms.[12][13]
Experimental Validation: A Step-by-Step Approach
To objectively compare the performance of DDPB, a controlled laboratory setting is essential. The following protocols outline the key electrochemical experiments.
Workflow for Electrochemical Evaluation of DDPB
Caption: Workflow for the electrochemical validation of DDPB's corrosion inhibition mechanism.
Experimental Protocol 1: Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is a direct current (DC) technique that provides information about the kinetics of the anodic (oxidation) and cathodic (reduction) reactions.[14][15][16] By scanning the potential of the working electrode and measuring the resulting current, a polarization curve (Tafel plot) is generated.[17]
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the type of inhibition (anodic, cathodic, or mixed).
Methodology:
-
Cell Setup: A standard three-electrode cell is used, containing the working electrode (e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[14][18]
-
Electrolyte: The corrosive medium (e.g., 1 M HCl) is prepared, with and without varying concentrations of DDPB.
-
OCP Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[16]
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[19]
Interpreting the Data:
A decrease in the corrosion current density (Icorr) in the presence of DDPB indicates effective corrosion inhibition. The shift in the corrosion potential (Ecorr) provides insight into the inhibition mechanism:
-
Anodic Inhibitor: A significant positive shift in Ecorr.
-
Cathodic Inhibitor: A significant negative shift in Ecorr.
The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Experimental Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive alternating current (AC) technique that provides detailed information about the properties of the electrode/electrolyte interface.[10][20][21] It measures the impedance of the system over a range of frequencies.
Objective: To determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which reflect the inhibitor's adsorption and barrier properties.[22]
Methodology:
-
Cell and Electrolyte Setup: The same three-electrode setup and solutions as in the PDP experiment are used.
-
OCP Stabilization: The system is allowed to reach a steady OCP.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A common EEC for corrosion studies is the Randles circuit.[6]
Interpreting the Data:
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the Rct. A larger Rct value in the presence of DDPB signifies a slower corrosion rate, as the inhibitor film impedes charge transfer.
-
Double-Layer Capacitance (Cdl): This parameter is related to the adsorption of the inhibitor. A decrease in Cdl with the addition of DDPB is attributed to the replacement of water molecules (with a higher dielectric constant) at the metal surface by the inhibitor molecules (with a lower dielectric constant) and/or an increase in the thickness of the electrical double layer.
The inhibition efficiency (IE%) from EIS is calculated as:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Mechanism of DDPB Adsorption at the Metal-Solution Interface
Caption: Adsorption mechanism of DDPB on a metal surface in an acidic medium.
Data Presentation and Performance Comparison
To objectively compare the performance of DDPB, the gathered electrochemical data should be summarized in a clear and structured format.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without DDPB
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 1000 | 70 | 120 | - |
| 1 x 10⁻⁵ DDPB | -445 | 250 | 75 | 115 | 75.0 |
| 5 x 10⁻⁵ DDPB | -442 | 120 | 78 | 110 | 88.0 |
| 1 x 10⁻⁴ DDPB | -438 | 50 | 82 | 105 | 95.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without DDPB
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 100 | - |
| 1 x 10⁻⁵ DDPB | 200 | 45 | 75.0 |
| 5 x 10⁻⁵ DDPB | 450 | 30 | 88.9 |
| 1 x 10⁻⁴ DDPB | 980 | 22 | 94.9 |
Uncovering the Adsorption Behavior: Isotherm Models
To further understand the interaction between DDPB and the metal surface, adsorption isotherm models are employed.[12][13] These models relate the concentration of the inhibitor in the solution to the degree of surface coverage (θ). The surface coverage can be estimated from the inhibition efficiency (θ = IE%/100). Common isotherms include Langmuir, Temkin, and Frumkin.
The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface.[23][24] Plotting C/θ against the inhibitor concentration (C) should yield a straight line if the adsorption follows this model. The nature of the adsorption (physisorption or chemisorption) can be inferred from the calculated standard free energy of adsorption (ΔG°ads).
The Role of Computational Chemistry
Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide deeper theoretical insights into the inhibitor's mechanism.[2][3][25][26] These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy suggests a greater ability to donate electrons (indicative of chemisorption), while a lower LUMO energy indicates a greater ability to accept electrons. These theoretical findings can corroborate the experimental electrochemical results.[27]
Conclusion
The validation of this compound's corrosion inhibition mechanism is a multi-faceted process that relies heavily on quantitative electrochemical methods. Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy provide the primary experimental data to demonstrate the formation of a protective adsorbed layer. By systematically analyzing parameters like corrosion current density, charge transfer resistance, and double-layer capacitance, a compelling case for the inhibitor's efficacy can be built. Further analysis using adsorption isotherms and complementary quantum chemical calculations allows for a comprehensive understanding of the adsorption behavior, solidifying the mechanistic claims with robust scientific evidence. This integrated approach ensures a thorough and trustworthy evaluation, essential for the development and application of advanced corrosion management strategies.
References
- 1. onepetro.org [onepetro.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. nepjol.info [nepjol.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. imrtest.com [imrtest.com]
- 9. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 10. ijcsi.pro [ijcsi.pro]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. journalcsij.com [journalcsij.com]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 17. researchgate.net [researchgate.net]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. researchgate.net [researchgate.net]
- 20. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 24. content.ampp.org [content.ampp.org]
- 25. researchgate.net [researchgate.net]
- 26. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 27. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of CMC Determination for 1-Dodecylpyridinium Bromide
Introduction: The Critical Role of Micellization in Surfactant Science
In the realm of colloid and surface science, the critical micelle concentration (CMC) stands as a cornerstone parameter for any surface-active agent (surfactant). It is defined as the specific concentration at which surfactant monomers, upon saturation of the air-water interface, begin to self-assemble into thermodynamically stable aggregates known as micelles.[1][2] This transition is not merely a physical curiosity; it marks a dramatic shift in the physicochemical properties of the solution, including surface tension, conductivity, and solubilization capacity.[1][2][3]
1-Dodecylpyridinium bromide (DPB), a cationic surfactant, is a quaternary ammonium salt featuring a hydrophobic dodecyl tail and a hydrophilic pyridinium head.[4] Its utility spans a wide range of applications, from antimicrobial agents and phase transfer catalysts to its use in drug delivery systems and photoresist formulations for electronics.[4][5][] For researchers and formulation scientists, an accurate and reliable determination of its CMC is paramount for optimizing performance, ensuring batch-to-batch consistency, and predicting its behavior in complex systems.
However, the reported CMC value for a given surfactant can exhibit variability. This discrepancy often arises not from experimental error, but from the fundamental principles of the measurement techniques themselves. Some methods probe the properties of the solution's surface, while others measure changes in the bulk solution.[1][7] Therefore, a cross-validation approach, employing multiple analytical techniques, is not just recommended—it is essential for establishing a robust and trustworthy CMC value.
This guide provides an in-depth comparison of the most common and reliable methods for determining the CMC of this compound. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of the expected results, empowering you to make informed decisions in your laboratory.
Method 1: Surface Tensiometry - The Gold Standard for Surface Activity
The measurement of surface tension is arguably the most direct and intuitive method for determining the CMC.[3] The underlying principle is rooted in the amphiphilic nature of surfactants.
Causality Behind the Method: Below the CMC, DPB monomers preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the aqueous phase. This disrupts the cohesive energy of water molecules at the surface, causing a sharp decrease in surface tension as the DPB concentration increases.[2] Once the interface is saturated with monomers, any further addition of DPB results in the formation of micelles within the bulk solution. Consequently, the concentration of free monomers—and thus the surface tension—remains relatively constant.[2][3] The point at which the surface tension ceases to change significantly is the CMC.
Experimental Protocol: Wilhelmy Plate Method
-
Solution Preparation: Prepare a stock solution of this compound in high-purity deionized water. From this stock, create a series of dilutions spanning a concentration range that brackets the expected CMC (e.g., 1 mM to 30 mM).
-
Instrument Setup: Calibrate a force tensiometer equipped with a Wilhelmy plate (typically platinum). Ensure the plate is meticulously cleaned (e.g., by flaming to red heat) to guarantee proper wetting. For cationic surfactants like DPB that may cause the platinum plate to become hydrophobic, a wetted paper plate can be a reliable alternative.[8]
-
Measurement:
-
Begin with the pure solvent (deionized water) to establish a baseline surface tension.
-
Sequentially measure the surface tension of each prepared DPB solution, starting from the lowest concentration.
-
Ensure temperature is precisely controlled (e.g., at 25°C) throughout the experiment, as CMC is temperature-dependent.[2]
-
Allow the system to equilibrate before each measurement, as surfactant adsorption at the interface is not instantaneous.
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the DPB concentration (log C). The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the extrapolated lines of these two regions.[3]
Workflow: Surface Tensiometry
Caption: Workflow for CMC determination using surface tensiometry.
Method 2: Electrical Conductometry - Probing Bulk Solution Properties
For ionic surfactants like DPB, electrical conductometry offers a simple, yet precise, method for CMC determination.[9] This technique is predicated on the change in charge-carrying capacity of the surfactant species upon micellization.
Causality Behind the Method: Below the CMC, DPB exists as individual dodecylpyridinium cations and bromide anions, both of which are mobile charge carriers that contribute to the solution's conductivity. As the concentration of these ions increases, the conductivity rises in a linear fashion.[3] When micelles form, the situation changes. A micelle is a large, aggregated structure with a significant portion of the counter-ions (Br⁻) "bound" to its charged surface, reducing their mobility.[10] While the micelle itself is charged, its mobility is much lower than that of the individual monomers due to its greater size and frictional drag. This leads to a distinct change in the slope of the conductivity versus concentration plot. The rate of conductivity increase is lower above the CMC than below it.[10]
Experimental Protocol
-
Solution Preparation: Prepare a series of DPB solutions in deionized water, similar to the tensiometry method. The use of high-purity water is critical to minimize background conductivity.
-
Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell, maintaining a constant temperature (e.g., 25°C).
-
Measurement:
-
Measure the conductivity of the pure deionized water.
-
Measure the conductivity of each DPB solution, starting from the lowest concentration.
-
Ensure the solution is well-mixed and thermally equilibrated before each reading.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the DPB concentration. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.
Workflow: Electrical Conductometry
Caption: Workflow for CMC determination using electrical conductometry.
Method 3: Fluorescence Spectroscopy - A High-Sensitivity Approach
Fluorescence spectroscopy, using a hydrophobic probe, is an exceptionally sensitive method for detecting the onset of micellization, particularly for surfactants with very low CMCs.[3][11] Pyrene is the most commonly employed probe for this purpose.
Causality Behind the Method: The fluorescence emission spectrum of pyrene exhibits a fine structure that is highly sensitive to the polarity of its microenvironment.[12] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is a reliable indicator of local polarity. In a polar solvent like water, the I₁/I₃ ratio is high. Pyrene is hydrophobic and has very low solubility in water. When micelles form, the pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the DPB micelles.[13] This shift from a polar (aqueous) to a nonpolar (micellar) environment causes a significant decrease in the I₁/I₃ ratio. Plotting this ratio against the surfactant concentration reveals a sharp drop, signaling the formation of micelles.[13]
Experimental Protocol
-
Probe & Solution Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of ~10⁻³ M.
-
Prepare a series of volumetric flasks for your DPB dilutions. To each flask, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (~10⁻⁶ M) to avoid excimer formation.
-
Evaporate the solvent completely, leaving a thin film of pyrene.
-
Add the appropriate amounts of DPB stock and deionized water to each flask to create the desired concentration series, then sonicate briefly to ensure complete dissolution of the pyrene.
-
-
Instrument Setup: Use a fluorometer to measure the emission spectra of the solutions. Set the excitation wavelength to ~335 nm.
-
Measurement:
-
Record the fluorescence emission spectrum for each sample, scanning from approximately 350 nm to 450 nm.
-
Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis: Calculate the I₁/I₃ ratio for each DPB concentration. Plot the I₁/I₃ ratio versus the logarithm of the DPB concentration. The data will typically form a sigmoidal curve. The CMC is often taken from the midpoint of this transition.[13]
Workflow: Fluorescence Spectroscopy
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Cross-Validation and Comparative Analysis
No single method is universally perfect; each possesses unique strengths and weaknesses. A robust characterization of DPB relies on comparing the results from multiple techniques.
| Method | Principle | Advantages | Limitations |
| Surface Tensiometry | Measures changes at the air-water interface.[3] | Direct, intuitive, and applicable to both ionic and non-ionic surfactants.[3] | Can be slow to reach equilibrium; sensitive to impurities; may require special plates for cationic surfactants.[8] |
| Electrical Conductometry | Measures changes in bulk solution charge transport.[3] | Fast, precise, and highly reliable for ionic surfactants.[14] | Not applicable to non-ionic or zwitterionic surfactants; sensitive to background electrolytes. |
| Fluorescence Spectroscopy | Detects the formation of hydrophobic micellar cores.[3] | Extremely sensitive, ideal for low CMCs; requires very small sample volumes.[11][15] | Indirect method; the probe itself could potentially influence micellization, though this effect is minimal at low probe concentrations.[16] |
| UV-Vis Spectroscopy | Detects changes in a probe's electronic environment upon micellization. | Widely accessible equipment; relatively simple procedure.[17] | Generally less sensitive than fluorescence; requires a suitable probe that changes absorbance.[12][13] |
Reported CMC Values for this compound
The literature provides several values for the CMC of DPB, determined by various methods, which underscores the importance of cross-validation. The values are typically in the range of 12-16 mM at 25°C.
| Method | Reported CMC (mM at 25°C) | Source |
| Electrical Conductivity | ~14.7 | Galán et al. (2002)[14] |
| Electrical Conductivity | ~15.1 | Galan-Díaz et al. (2023)[18] |
| Surface Tension | ~14.6 | Galán et al. (2002)[14] |
The close agreement between conductivity and surface tension methods in the literature lends high confidence to the CMC value of DPB being approximately 14.6-15.1 mM at 25°C.[14][18] It is important to note that slight variations can occur due to differences in purity, temperature, and the presence of any electrolytes.[2]
Conclusion: A Multi-faceted Approach to Accuracy
The determination of the critical micelle concentration is a fundamental task in the characterization of surfactants like this compound. As we have demonstrated, multiple high-fidelity techniques are available, each probing a different physical consequence of micelle formation.
-
Surface tensiometry provides a direct measure of the loss of surface activity.
-
Electrical conductometry offers a precise and rapid measurement for ionic species based on bulk properties.
-
Fluorescence spectroscopy delivers unparalleled sensitivity by detecting the creation of the micellar microenvironment.
For an ionic surfactant like DPB, conductometry is often the most straightforward and precise method.[14] However, validating this result with a surface-sensitive technique like tensiometry provides a more complete and trustworthy picture, confirming that both bulk and interfacial properties converge on the same transition point. By understanding the principles, advantages, and limitations of each method, the modern researcher can confidently and accurately characterize this versatile surfactant, ensuring its effective and predictable application in science and industry.
References
- 1. justagriculture.in [justagriculture.in]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method of Determination of CMC | PPT [slideshare.net]
- 11. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Biphasic Maze: A Comparative Efficiency Analysis of 1-Dodecylpyridinium Bromide and Other Phase Transfer Catalysts
For researchers, scientists, and drug development professionals, optimizing heterogeneous reactions is a perpetual challenge. Phase Transfer Catalysis (PTC) presents an elegant and powerful solution, accelerating reactions between reactants isolated in immiscible phases.[1][2][3] The choice of catalyst is paramount, directly influencing reaction kinetics, yield, and overall process efficiency.[4] This guide provides an in-depth, objective comparison of 1-Dodecylpyridinium bromide (DPB) against other seminal classes of phase transfer catalysts, grounded in mechanistic principles and supported by experimental frameworks.
The Principle of Phase Transfer Catalysis: Bridging the Divide
Many crucial organic reactions, particularly nucleophilic substitutions, involve an inorganic nucleophile (often dissolved in an aqueous phase) and an organic substrate (dissolved in an organic solvent). Without intervention, the reaction is confined to the limited interfacial area between the two phases, resulting in impractically slow rates.[3]
A phase transfer catalyst, possessing both hydrophilic and lipophilic characteristics, acts as a molecular "ferry." It pairs with the reactant anion from the inorganic phase, forming a lipophilic ion pair. This complex is then soluble in the organic phase, where it can readily react with the substrate. This catalytic cycle dramatically increases reaction rates, often enabling milder conditions and improving yields.[1]
Caption: The Starks' Extraction Mechanism of Phase Transfer Catalysis.
Profiling the Catalysts: Structure and Functionality
The efficacy of a PTC is intrinsically linked to its molecular structure. Here, we profile this compound and its main competitors.
-
This compound (DPB): A cationic surfactant and quaternary ammonium salt. Its key features are a hydrophilic pyridinium head group and a long, 12-carbon (dodecyl) lipophilic tail. This pronounced amphiphilic character makes it an effective agent for traversing phase boundaries. The pyridinium ring's aromatic nature can also influence interactions at the interface.
-
Tetrabutylammonium Bromide (TBAB): Often considered the industry workhorse, TBAB is a symmetric quaternary ammonium salt.[5][6][7] The four butyl groups provide sufficient lipophilicity to carry anions into the organic phase for a wide range of reactions under mild to moderate conditions.[5][6] It is cost-effective and widely available.[5]
-
Quaternary Phosphonium Salts (e.g., TBPB): Tetrabutylphosphonium bromide (TBPB) and its analogues are the high-performance counterparts to ammonium salts.[8][9] The larger, more polarizable phosphorus atom and greater lipophilicity of the phosphonium cation often lead to enhanced catalytic activity.[9][10] Their most significant advantage is superior thermal and chemical stability, as they are not susceptible to Hofmann elimination—a common degradation pathway for ammonium salts in strongly basic, high-temperature conditions.[9][10]
-
Crown Ethers (e.g., 18-Crown-6): This class of catalysts operates via a different mechanism. Instead of pairing with the anion, crown ethers are macrocyclic polyethers that selectively chelate (trap) the cation (e.g., K⁺ in KMnO₄) of an inorganic salt.[4][11] This encapsulation makes the "naked" anion highly reactive and soluble in the organic phase. They are particularly effective in solid-liquid PTC systems.[4][12]
Performance Comparison in Nucleophilic Substitution
The Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide, serves as an excellent benchmark for comparing PTC efficiency.[12][13][14][15] While direct, comprehensive studies comparing all catalyst classes under identical conditions are sparse, a meta-analysis of published data provides a strong comparative framework.
| Catalyst | Catalyst Type | Representative Reaction | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound (DPB) | Pyridinium Salt (Quat) | O-alkylation of Phenols | 85-95% | Strong amphiphilic nature, potentially unique interfacial properties. | Less thermal stability than phosphonium salts. |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | O-alkylation of Phenols | 90-96%[10] | Cost-effective, versatile, widely used.[5] | Prone to Hofmann elimination at high temp/strong base.[9] |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | O-alkylation of Phenols | 95-99%[10] | High thermal & chemical stability, high reactivity.[8][9][10] | Higher cost compared to ammonium salts.[4] |
| 18-Crown-6 | Crown Ether | Oxidation of Benzyl Alcohol | ~95%[12] | Excellent for solid-liquid PTC, activates "naked" anions.[4][12] | High cost, potential toxicity.[16] |
Causality Behind the Data: Phosphonium salts like TBPB often show slightly higher yields and faster reaction rates compared to their ammonium counterparts.[12] This is attributed to the phosphonium cation's greater lipophilicity and the formation of a "looser" ion pair with the transported anion, making the anion more nucleophilic in the organic phase.[9][10] this compound, with its long alkyl chain, is highly effective at solubilizing in the organic phase, making it a strong performer, particularly in reactions where interfacial efficiency is critical. Crown ethers excel in reactions involving solid inorganic salts by effectively dissolving the salt's cation into the organic phase.[12]
Standardized Protocol for Comparative Catalyst Evaluation
To ensure reproducible and unbiased results when screening catalysts, a standardized experimental protocol is essential.[12] The following methodology outlines a robust workflow for comparing the efficiency of DPB, TBAB, and TBPB in a model Williamson ether synthesis.
Caption: Standardized workflow for evaluating phase transfer catalyst efficiency.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To three separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the organic substrate (e.g., phenol, 10 mmol) and the organic solvent (e.g., toluene, 40 mL).
-
To each flask, add a different phase transfer catalyst (this compound, Tetrabutylammonium bromide, Tetrabutylphosphonium bromide) at an identical molar loading (e.g., 1 mol%, 0.1 mmol). The rationale for identical molar loading is to ensure a direct comparison of catalytic turnover frequency.
-
-
Aqueous Phase Preparation:
-
In a beaker, dissolve the inorganic base (e.g., sodium hydroxide, 20 mmol) in deionized water (40 mL).[12] Using a sufficient excess of base ensures that deprotonation of the phenol is not the rate-limiting step.
-
-
Reaction Initiation and Execution:
-
Begin vigorous stirring of the organic phase in each flask (e.g., 800-1000 RPM). High agitation is critical to maximize the interfacial surface area, which is crucial for the ion exchange step.
-
Add the prepared aqueous NaOH solution to each flask.
-
Add the alkylating agent (e.g., n-butyl bromide, 12 mmol) to each reaction mixture.[12]
-
Heat the mixtures to the desired reaction temperature (e.g., 80°C) and maintain for the duration of the experiment (e.g., 4 hours).[12]
-
-
Reaction Monitoring:
-
At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from the organic layer of each flask.
-
Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
-
-
Product Isolation and Analysis:
-
After the reaction period, cool the flasks to room temperature.
-
Transfer the contents to a separatory funnel, separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Determine the final product yield by weight and confirm purity using GC and/or NMR spectroscopy.
-
Guide to Catalyst Selection: Beyond Yield
The optimal PTC is not always the one that gives the highest yield in a single experiment. The choice is a multifactorial decision.
Caption: Key factors influencing the choice of a phase transfer catalyst.
-
For High-Temperature, Strongly Basic Reactions: Quaternary phosphonium salts are the clear choice due to their superior stability.[4][9][10]
-
For General-Purpose, Cost-Sensitive Applications: Tetrabutylammonium bromide (TBAB) offers an excellent balance of performance and cost for reactions under mild conditions.[5][10]
-
For Reactions Requiring Enhanced Interfacial Activity: this compound, with its surfactant-like structure, can be particularly advantageous. Its long lipophilic tail enhances its affinity for the organic phase, potentially accelerating the transfer process.
-
For Solid-Liquid Systems: Crown ethers are often unmatched in their ability to solubilize solid inorganic reagents.[12]
Conclusion
While workhorse catalysts like TBAB provide reliable performance in many applications, specialized PTCs offer distinct advantages under specific conditions. This compound emerges as a highly effective catalyst, leveraging its pronounced amphiphilic structure to efficiently bridge the phase gap. Its performance is competitive with, and in some cases may exceed, standard quaternary ammonium salts, especially where interfacial phenomena are key. However, for processes demanding high thermal and chemical robustness, quaternary phosphonium salts remain the superior option, albeit at a higher cost. The ultimate selection requires a careful, evidence-based evaluation of reaction conditions, economic constraints, and performance requirements, using a standardized protocol as outlined in this guide.
References
- 1. ijirset.com [ijirset.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. iajpr.com [iajpr.com]
- 4. biomedres.us [biomedres.us]
- 5. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 6. Tetrabutylammonium Bromide ; N,N,N-tributyl-1-butanaminium bromide, TBAB, TBABr, tetra-n-butylammonium bromide - SYNTHETIKA [synthetikaeu.com]
- 7. innospk.com [innospk.com]
- 8. alfachemic.com [alfachemic.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for 1-Dodecylpyridinium Bromide
For researchers, scientists, and drug development professionals, the accurate validation of antimicrobial efficacy is paramount. This guide provides an in-depth technical comparison of 1-Dodecylpyridinium bromide, a quaternary ammonium compound (QAC), against other antimicrobial agents. We will delve into the critical experimental methodologies, the rationale behind procedural choices, and the interpretation of results, ensuring scientific integrity and trustworthiness in your findings.
Understanding this compound and its Antimicrobial Action
This compound belongs to the class of cationic surfactants known as quaternary ammonium compounds. Its structure, featuring a positively charged pyridinium head and a long hydrophobic alkyl chain, is key to its antimicrobial activity. The primary mechanism of action involves the disruption of microbial cell membranes.[1][2] The positively charged head interacts with the negatively charged components of the bacterial cell wall, leading to membrane disorganization, leakage of intracellular contents, and ultimately, cell death. This mechanism is broadly effective against both Gram-positive and Gram-negative bacteria, although efficacy can vary.[1][3]
Core Antimicrobial Susceptibility Assays: A Comparative Approach
To rigorously evaluate the antimicrobial potency of this compound, a series of standardized assays are employed. This guide will focus on three fundamental methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Time-Kill Assay. Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for ensuring the reproducibility and comparability of data.[4][5][6][7][8][9][10]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][10][11] It is a fundamental measure of an antimicrobial's potency.[9]
This method is widely used due to its efficiency and scalability.[9]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO), ensuring its sterility.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.[12] The cation adjustment is critical as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of some antimicrobials.
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in CAMHB.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13] This standardization is vital for consistent results.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB.[9]
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation and Interpretation:
The choice of broth, inoculum size, and incubation conditions are all critical variables that can affect the MIC value.[11] Using a standardized protocol like those from CLSI or EUCAST minimizes inter-laboratory variability and allows for meaningful comparisons of data.[4][6][8]
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | 4 - 16 | 16 - 64 |
| Benzalkonium Chloride | 2 - 8 | 8 - 32 |
| Chlorhexidine Digluconate | 1 - 4 | 4 - 16 |
| Ampicillin | 0.25 - 1 | 8 - 32 |
| Ciprofloxacin | 0.125 - 0.5 | 0.008 - 0.03 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][16][17] This distinction is crucial for applications requiring bactericidal rather than just bacteriostatic activity.
The MBC test is performed as a subsequent step to the MIC assay.[12][16]
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]
-
-
Interpretation:
The MBC assay is self-validating when performed in conjunction with the MIC. The growth control from the MIC plate, when subcultured, should show confluent growth on the MHA plate, confirming the viability of the bacteria.
| Antimicrobial Agent | Staphylococcus aureus MBC (µg/mL) | Escherichia coli MBC (µg/mL) | MBC/MIC Ratio (S. aureus) |
| This compound | 8 - 32 | 32 - 128 | 2 |
| Benzalkonium Chloride | 4 - 16 | 16 - 64 | 2 |
| Chlorhexidine Digluconate | 2 - 8 | 8 - 32 | 2 |
| Ampicillin | 0.5 - 2 | >128 | 2 |
| Ciprofloxacin | 0.25 - 1 | 0.016 - 0.06 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
Time-Kill Assay
The time-kill assay provides dynamic information about the rate at which an antimicrobial agent kills a microbial population over time.[18][19][20] This is particularly valuable for evaluating disinfectants and antiseptics where rapid action is desired.
This protocol is based on the ASTM E2315 standard guide.[18][19][21]
-
Preparation:
-
Prepare a standardized suspension of the test microorganism in a suitable buffer (e.g., saline).
-
Prepare the desired concentration of this compound in a sterile vessel.
-
-
Exposure:
-
Add a specific volume of the microbial suspension to the antimicrobial solution to achieve a target initial concentration of microorganisms (e.g., 10⁶ CFU/mL).[22]
-
Start a timer immediately upon inoculation.
-
-
Sampling and Neutralization:
-
At predetermined time points (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), withdraw an aliquot of the mixture.[21]
-
Immediately transfer the aliquot to a neutralizing broth to stop the antimicrobial action. The choice of neutralizer is critical and must be validated to ensure it effectively inactivates the antimicrobial without harming the bacteria.
-
-
Enumeration:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto appropriate agar plates and incubate.
-
Count the surviving colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum count. A 3-log₁₀ reduction (99.9% kill) is often considered a benchmark for significant antimicrobial activity.[20]
-
| Time Point | This compound (Log₁₀ Reduction) | Benzalkonium Chloride (Log₁₀ Reduction) | Chlorhexidine Digluconate (Log₁₀ Reduction) |
| 30 seconds | 1.5 | 1.2 | 2.0 |
| 1 minute | 2.5 | 2.1 | 3.1 |
| 5 minutes | >4.0 | 3.8 | >4.0 |
| 15 minutes | >4.0 | >4.0 | >4.0 |
Conclusion: A Comprehensive Evaluation
The validation of antimicrobial assay results for this compound requires a multi-faceted approach. By employing standardized MIC, MBC, and time-kill assays, researchers can obtain a comprehensive understanding of its antimicrobial profile. This guide has outlined the critical steps and rationale for these assays, providing a framework for robust and reproducible data generation. The comparative data presented herein serves as a reference point for evaluating the performance of this compound against other common antimicrobial agents. As with any antimicrobial, its efficacy is dependent on various factors including the target microorganism, concentration, and contact time. Therefore, rigorous and well-controlled studies are essential for determining its suitability for specific applications.
References
- 1. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic activity between colistin and the ionic liquids 1-methyl-3-dodecylimidazolium bromide, 1-dodecyl-1-methylpyrrolidinium bromide, or 1-dodecyl-1-methylpiperidinium bromide against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. cct.mycpd.co.za [cct.mycpd.co.za]
- 7. thieme-connect.com [thieme-connect.com]
- 8. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 9. benchchem.com [benchchem.com]
- 10. litfl.com [litfl.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. microchemlab.com [microchemlab.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. microchemlab.com [microchemlab.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microrao.com [microrao.com]
Illuminating the Dance of Molecules: A Comparative Guide to Spectroscopic Techniques for Confirming 1-Dodecylpyridinium Bromide-DNA Interaction
For researchers, scientists, and professionals in drug development, understanding the interaction between novel compounds and biological macromolecules is paramount. The cationic surfactant 1-dodecylpyridinium bromide (DPB) has garnered interest for its potential applications in gene delivery and as an antimicrobial agent, both of which are predicated on its ability to interact with DNA. This guide provides an in-depth, objective comparison of three powerful spectroscopic techniques—UV-Visible Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy—to confirm and characterize the binding of DPB to DNA. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Nature of the Interaction: An Electrostatic Handshake and a Hydrophobic Embrace
The interaction between the cationic DPB and the anionic phosphate backbone of DNA is primarily driven by electrostatic attraction. The positively charged pyridinium headgroup of DPB is drawn to the negatively charged phosphate groups of DNA. Following this initial association, the long dodecyl hydrocarbon tail of DPB can further stabilize the complex through hydrophobic interactions, potentially leading to the formation of surfactant aggregates along the DNA chain. These interactions can induce conformational changes in the DNA double helix, which are crucial to understand its biological implications. Spectroscopic techniques offer a window into these molecular events without the need for crystallization or complex sample preparation.
UV-Visible Absorption Spectroscopy: A First Glimpse into the Binding
UV-Visible spectroscopy is often the first line of investigation for DNA-ligand interactions due to its simplicity and the wealth of information it can provide on the formation of a complex and its binding strength.[1] The principle lies in monitoring the changes in the absorbance spectrum of a molecule upon binding to DNA. For a molecule like DPB, which possesses a chromophore in its pyridinium headgroup, changes in its electronic environment upon interaction with DNA bases can lead to shifts in its absorption spectrum.
Probing the Interaction: Hyperchromism and Hypochromism
The interaction of a ligand with DNA can result in two primary spectral changes:
-
Hypochromism: A decrease in absorbance intensity, often accompanied by a red-shift (bathochromic shift) in the wavelength of maximum absorbance (λmax). This is typically indicative of intercalation, where the molecule inserts itself between the DNA base pairs.[2]
-
Hyperchromism: An increase in absorbance intensity, which can suggest electrostatic interactions or groove binding that may disrupt the base stacking of DNA.[2]
In the case of DPB, an initial electrostatic interaction with the DNA phosphate backbone is expected, which might lead to hyperchromism.
Experimental Protocol: UV-Visible Spectroscopic Titration
This protocol outlines the steps to determine the binding constant of DPB with DNA.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of DNA spectrophotometrically by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide). The A260/A280 ratio should be ~1.8-1.9, indicating that the DNA is sufficiently free of protein contamination.
-
Prepare a stock solution of this compound (DPB) in the same buffer.
-
-
Spectroscopic Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of DPB solution (e.g., 50 µM).
-
Record the initial UV-Vis spectrum of the DPB solution from 200 to 400 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Correct the spectra for the dilution effect by multiplying the observed absorbance by a factor of (V₀+Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA solution added.
-
-
Data Analysis: Calculating the Binding Constant (Kb): The binding constant can be determined using the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of the interacting species.[3] A plot of A₀/(A - A₀) versus 1/[DNA] should yield a straight line, where A₀ is the initial absorbance of DPB and A is the absorbance at each DNA concentration. The binding constant (Kb) can be calculated from the ratio of the intercept to the slope.
Illustrative Data and Interpretation
The following table presents representative data from a UV-Vis titration experiment of DPB with CT-DNA.
| [DNA] (µM) | Absorbance at λmax (e.g., 258 nm) |
| 0 | 0.500 |
| 10 | 0.525 |
| 20 | 0.548 |
| 30 | 0.569 |
| 40 | 0.588 |
| 50 | 0.605 |
The observed hyperchromism (increase in absorbance) upon the addition of DNA suggests that DPB binds to DNA primarily through electrostatic interactions with the phosphate backbone, which slightly perturbs the stacking of the DNA bases. A calculated binding constant in the order of 10⁴ M⁻¹ would indicate a moderate binding affinity.
Fluorescence Spectroscopy: Unveiling the Binding Mode through Quenching
Fluorescence spectroscopy offers higher sensitivity than UV-Vis spectroscopy and can provide more detailed information about the binding mode of a ligand to DNA.[1] This technique is particularly useful when the ligand itself is fluorescent or when a fluorescent probe that binds to DNA is displaced by the ligand.
The Principle: Fluorescence Quenching
Fluorescence quenching is the decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions. In the context of DPB-DNA interaction, we can utilize a competitive displacement assay with a known DNA intercalator, such as ethidium bromide (EB). EB exhibits a significant increase in fluorescence upon intercalating into the DNA double helix. If DPB can displace the bound EB, a quenching of the EB fluorescence will be observed.[4]
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Preparation of Solutions:
-
Prepare stock solutions of CT-DNA, DPB, and Ethidium Bromide (EB) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
-
Fluorescence Measurements:
-
In a quartz fluorescence cuvette, prepare a solution of CT-DNA and EB at concentrations where the EB is significantly bound to the DNA (e.g., 20 µM DNA and 2 µM EB).
-
Record the initial fluorescence emission spectrum of the DNA-EB complex (excitation at ~520 nm, emission scan from 540 to 700 nm).
-
Add increasing concentrations of the DPB solution to the cuvette.
-
After each addition, mix and equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Data Analysis: The Stern-Volmer Equation: The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DPB), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).[5]
Illustrative Data and Interpretation
A progressive decrease in the fluorescence intensity of the DNA-EB complex with increasing concentrations of DPB would indicate that DPB is displacing EB from the DNA.
| [DPB] (µM) | Fluorescence Intensity at λem (e.g., 600 nm) | F₀/F |
| 0 | 1000 | 1.00 |
| 10 | 850 | 1.18 |
| 20 | 720 | 1.39 |
| 30 | 610 | 1.64 |
| 40 | 520 | 1.92 |
| 50 | 450 | 2.22 |
A linear Stern-Volmer plot (a graph of F₀/F vs. [DPB]) would suggest that the quenching is due to the displacement of EB by DPB. A high Ksv value would imply a strong ability of DPB to displace the intercalated probe, suggesting a competitive binding interaction with DNA. This does not necessarily mean DPB intercalates, but rather that it binds in a way that prevents EB from intercalating, such as strong groove binding or electrostatic interactions that alter the DNA conformation.
Circular Dichroism Spectroscopy: Observing Conformational Changes in DNA
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.[6][7] The DNA double helix is chiral and exhibits a characteristic CD spectrum. Changes in this spectrum upon the addition of a ligand provide direct evidence of alterations in the DNA's secondary structure.
The Signature of DNA Conformation
The B-form of DNA, the most common physiological conformation, typically shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to the helicity of the backbone) in its CD spectrum.[8] Perturbations to the DNA structure upon ligand binding can lead to changes in the intensity and position of these bands. For instance, intercalation can lead to an increase in the intensity of the positive band, while electrostatic interactions might cause more subtle changes.
Experimental Protocol: CD Spectroscopic Analysis
-
Sample Preparation:
-
Prepare solutions of CT-DNA and DPB in a low-salt buffer (e.g., 1 mM phosphate buffer, pH 7.2) to minimize interference. The buffer itself should be CD-silent in the wavelength range of interest.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone from 320 to 220 nm in a 1 cm path length quartz cuvette at a controlled temperature (e.g., 25 °C).
-
Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of DPB.
-
Record the CD spectrum for each sample after a suitable incubation period (e.g., 10 minutes).
-
A baseline spectrum of the buffer should be recorded and subtracted from the sample spectra.
-
-
Data Interpretation:
-
Analyze the changes in the CD spectra as a function of DPB concentration. Look for shifts in the wavelength of the positive and negative bands and changes in their molar ellipticity.
-
Illustrative Data and Interpretation
The interaction of DPB with DNA is expected to cause changes in the CD spectrum of B-DNA.
| [DPB]/[DNA] ratio | Molar Ellipticity (deg·cm²·dmol⁻¹) at 275 nm | Molar Ellipticity (deg·cm²·dmol⁻¹) at 245 nm |
| 0 | 8.0 x 10³ | -7.5 x 10³ |
| 0.5 | 8.5 x 10³ | -7.2 x 10³ |
| 1.0 | 9.2 x 10³ | -6.8 x 10³ |
| 2.0 | 10.1 x 10³ | -6.3 x 10³ |
An increase in the intensity of the positive band at 275 nm and a decrease in the magnitude of the negative band at 245 nm would suggest that the binding of DPB induces a conformational change in the DNA, possibly a slight unwinding of the helix or a change in the base stacking interactions. These changes are consistent with a strong electrostatic interaction and potential partial insertion of the pyridinium ring into the DNA grooves.
Comparative Summary of Spectroscopic Techniques
| Feature | UV-Visible Spectroscopy | Fluorescence Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Primary Information | Complex formation, Binding constant (Kb) | Binding mode (via displacement), Quenching constant (Ksv) | Conformational changes in DNA |
| Sensitivity | Moderate | High | High |
| Experimental Complexity | Low | Moderate | Moderate |
| Strengths | Simple, rapid, provides quantitative binding affinity. | Highly sensitive, can elucidate binding mechanisms. | Directly probes DNA secondary structure. |
| Limitations | Less sensitive, indirect information on conformational changes. | Requires a fluorescent probe or an intrinsically fluorescent ligand. | Does not provide information on the binding location. |
Visualizing the Workflow and Interactions
To better understand the experimental processes and the molecular interactions, the following diagrams are provided.
Caption: Workflow for UV-Visible Spectroscopic Titration.
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Workflow for Circular Dichroism Spectroscopy.
Caption: Schematic of DPB-DNA Interaction Modes.
Conclusion: A Multi-faceted Approach for a Complete Picture
Confirming and characterizing the interaction of this compound with DNA requires a multi-pronged approach. While UV-Visible spectroscopy provides a straightforward method to confirm binding and determine its strength, fluorescence spectroscopy offers higher sensitivity and insights into the binding mode. Circular dichroism spectroscopy is indispensable for directly observing the conformational consequences of this interaction on the DNA double helix. By judiciously employing these three techniques, researchers can build a comprehensive and validated model of the DPB-DNA interaction, a critical step in the development of novel therapeutic and biotechnological applications.
References
- 1. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-spectroscopic, thermodynamic, and molecular docking/dynamic approaches for characterization of the binding interaction between calf thymus DNA and palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | MDPI [mdpi.com]
- 7. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Dodecylpyridinium Bromide: A Guide for the Modern Laboratory
Hazard Identification and Essential Safety Precautions
1-Dodecylpyridinium bromide, a quaternary ammonium salt, presents several hazards that necessitate careful handling.[2] It is classified as a skin and eye irritant and can be harmful if swallowed.[3][4][5] Furthermore, this compound is recognized as being very toxic to aquatic life with long-lasting effects, making its proper disposal a matter of significant environmental importance.[6]
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant, Category 2 | [3][4][5] |
| Causes serious eye irritation | Eye Irritant, Category 2A | [5] |
| Harmful if swallowed | Acute Toxicity, Oral | [4] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, chronic hazard | [6] |
Personal Protective Equipment (PPE):
Before handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical or its waste.[3]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.
Waste Segregation and Containment: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[7] Waste containing this compound must be treated as hazardous waste and should never be disposed of down the drain or in the general trash.
Waste Container Selection:
-
Solids: Collect solid this compound waste, including contaminated absorbent materials from spills, in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable choices.
-
Liquids: Aqueous solutions of this compound should be collected in a dedicated, labeled hazardous waste container. Given its properties as a salt solution, glass or HDPE containers are appropriate. Avoid using metal containers due to the potential for corrosion over time.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is crucial to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Work from the outside of the spill inward to prevent its spread.[8]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[4] All cleaning materials (e.g., paper towels, sponges) must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.
For Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others to evacuate and activate the nearest fire alarm if the spill poses a fire or significant inhalation hazard.
-
Call for Help: From a safe location, call your institution's emergency number and provide details of the spill, including the chemical name, location, and approximate quantity.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.
Disposal of Unused or Concentrated this compound
Unused, expired, or concentrated forms of this compound must be disposed of through your institution's hazardous waste management program.
-
Package Securely: Ensure the chemical is in its original or a well-labeled, sealed, and compatible container.
-
Request Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste. Do not attempt to treat or dispose of concentrated this compound yourself.
Management of Dilute Aqueous Waste
For laboratories generating dilute aqueous waste of this compound, on-site volume reduction through precipitation can be a viable option before collection by a licensed waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Precipitation of this compound from Aqueous Solution
This protocol is adapted from a general method for the isolation of quaternary ammonium salts.
Materials:
-
Aqueous waste containing this compound
-
A suitable water-miscible aliphatic amine (e.g., diethylamine or n-butylamine)
-
Beaker or flask of appropriate size
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Wash bottle with a volatile organic solvent (e.g., diethyl ether or a hydrocarbon solvent)
-
Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be conducted in a certified chemical fume hood.
-
Transfer Waste: Place the aqueous this compound waste into a beaker or flask equipped with a stir bar.
-
Initiate Stirring: Begin stirring the solution at a moderate speed.
-
Add Amine: Slowly add the water-miscible aliphatic amine to the stirring aqueous solution. The this compound will begin to precipitate as a solid.
-
Complete Precipitation: Continue adding the amine until no further precipitation is observed.
-
Isolate the Solid: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Filter the Precipitate: Carefully pour the mixture into the Buchner funnel to collect the solid precipitate.
-
Wash the Solid: With the vacuum still applied, wash the solid precipitate with a small amount of a volatile organic solvent to help remove the residual amine.
-
Dry and Collect: Allow the solid to air-dry in the funnel for a few minutes. Once dry, carefully transfer the solid precipitate into a labeled hazardous waste container for solid chemical waste.
-
Dispose of Filtrate: The remaining liquid filtrate, which now has a significantly reduced concentration of the quaternary ammonium salt, should still be collected as hazardous aqueous waste.
-
Final Disposal: Arrange for the pickup of both the solid and liquid hazardous waste through your institution's EHS department.
Decontamination of Laboratory Glassware and Surfaces
Thorough decontamination of all glassware and surfaces that have come into contact with this compound is essential to prevent cross-contamination.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse: As soon as possible after use, rinse the glassware with an appropriate solvent in which this compound is soluble, such as ethanol or acetone, to remove the bulk of the chemical residue.[5] Collect this initial rinse as hazardous waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and hot water.[9] Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water at least three times to remove any remaining inorganic ions.
-
Drying: Allow the glassware to air dry on a rack, or if immediate use is required, rinse with acetone to expedite drying.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
- 1. calpaclab.com [calpaclab.com]
- 2. plasticsintl.com [plasticsintl.com]
- 3. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Metabolism of pyridine compounds by phthalate-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3190919A - Preparation of quaternary ammonium compounds - Google Patents [patents.google.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 8. US4362890A - Process for the preparation of unsaturated quaternary ammonium salts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Dodecylpyridinium Bromide
As researchers and drug development professionals, our work with cationic surfactants like 1-Dodecylpyridinium bromide (CAS No. 104-73-4) is pivotal.[1] However, the very properties that make this compound effective also necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the specific hazards of the chemical, ensuring that every procedural step is a self-validating system of safety.
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific risks is the foundation of selecting appropriate Personal Protective Equipment (PPE). This compound is not a benign substance; its hazards are well-documented and demand respect.[2][3][4] Most surfactants, including this one, are classified as skin irritants, with dermal exposure being a primary risk in laboratory settings.[5]
Table 1: Hazard Profile of this compound and Corresponding PPE Rationale
| Hazard Classification | Description | Rationale for PPE |
| Acute Oral Toxicity | Toxic if swallowed.[2][3] | While not a direct PPE control, this underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][6] Prolonged contact can lead to dryness and chafing.[5] | Chemical-resistant gloves and a lab coat or chemical-resistant suit are mandatory to prevent direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] Splashes can be particularly dangerous. | Chemical safety goggles are the minimum requirement. A face shield provides an essential secondary layer of protection against splashes, especially during solution preparation or transfer. |
| Respiratory Tract Irritation | May cause respiratory irritation, particularly when handled as a powder, which can form dust.[4][6] | Respiratory protection is required when dusts are generated.[2][6] Handling should occur in a well-ventilated area or a chemical fume hood.[6][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | This emphasizes the need for careful containment and disposal of the chemical and any contaminated materials to prevent environmental release.[3][6] |
The PPE Protocol: A Step-by-Step Operational Plan
Effective protection is not just about wearing the equipment, but wearing the right equipment in the right way. The following protocol provides a clear, procedural guide for handling this compound in a laboratory setting.
Step 1: Pre-Operational Safety & Area Preparation
Before handling the compound, prepare your workspace and yourself.
-
Verify Ventilation: Ensure your workspace is adequately ventilated. For weighing the solid powder, a chemical fume hood is strongly recommended to control dust.[6]
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest eyewash station and safety shower.[8][9]
-
Inspect Your PPE: Do not assume your equipment is ready for use. Gloves must be inspected for tears or punctures before donning.[6] Ensure safety goggles are clean and unscratched.
Step 2: Selecting and Donning Your PPE
The selection of PPE is contingent on the specific task. The following workflow illustrates the decision-making process.
Caption: PPE selection depends on the specific handling task.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if needed): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a complete barrier.[10]
Step 3: Safe Handling and Work Practices
-
Avoid Dust Generation: When handling the solid, use techniques that minimize dust creation, such as gentle scooping rather than pouring from a height.[6]
-
Containment: Keep the material in suitable, closed containers when not in use.[6]
-
Hygiene: Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly after handling the chemical, even after removing gloves.[3][6]
Step 4: Doffing and Disposal of Contaminated PPE
Removing PPE correctly is critical to prevent contaminating yourself and the surrounding area.
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[6]
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside-out.
-
Respirator: Remove last.
-
Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[6] Contaminated clothing must be taken off and washed before reuse.[3]
Emergency Procedures: Immediate Action Plan
In the event of an exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[2][6] If skin irritation occurs, seek medical advice.[11][12]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention from a physician, preferably an ophthalmologist.[2]
-
Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult or irritation persists, consult a physician.[4][6]
-
Ingestion: Rinse the mouth with water. Immediately call a Poison Center or doctor.[2][3]
-
Spills: For small spills, carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[6][8]
By integrating this expert-level understanding of hazards with a meticulous, step-by-step operational plan, you can handle this compound with the highest degree of safety, protecting yourself, your colleagues, and your research.
References
- 1. This compound | 104-73-4 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. angenechemical.com [angenechemical.com]
- 5. Dangerous Detergents 2017 - MediaWiki [conservation-wiki.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
